Product packaging for Btk-IN-27(Cat. No.:)

Btk-IN-27

Cat. No.: B12387549
M. Wt: 537.7 g/mol
InChI Key: RKHOVCUCOBYMIH-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Btk-IN-27 is a potent and selective small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK) with an IC50 value of 0.2 nM . BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival . Due to its central role in oncogenic signaling, BTK is a validated therapeutic target for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . The dysregulation of BTK is also implicated in the pathogenesis of autoimmune diseases, making it a promising target for research in conditions such as rheumatoid arthritis and multiple sclerosis . By selectively inhibiting BTK, this compound disrupts downstream survival signals, leading to the suppression of malignant B-cells and providing a valuable tool for probing BCR signaling pathways in both cancer and autoimmune research contexts . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H35N7O2 B12387549 Btk-IN-27

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H35N7O2

Molecular Weight

537.7 g/mol

IUPAC Name

N-[[4-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]methyl]-4-tert-butylbenzamide

InChI

InChI=1S/C31H35N7O2/c1-5-25(39)37-16-6-7-24(18-37)38-29-26(28(32)34-19-35-29)27(36-38)21-10-8-20(9-11-21)17-33-30(40)22-12-14-23(15-13-22)31(2,3)4/h5,8-15,19,24H,1,6-7,16-18H2,2-4H3,(H,33,40)(H2,32,34,35)/t24-/m1/s1

InChI Key

RKHOVCUCOBYMIH-XMMPIXPASA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C

Origin of Product

United States

Foundational & Exploratory

Btk-IN-27: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Btk-IN-27, a potent and covalent inhibitor of Bruton's tyrosine kinase (BTK). This document details the inhibitor's activity, the signaling pathways it modulates, and the experimental protocols used to characterize its function.

Core Mechanism of Action

This compound is a covalent inhibitor that targets Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, proliferation, and survival. The primary mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme. This irreversible binding effectively blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways that are critical for the survival and proliferation of B-cell lymphomas.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.

Target/AssayParameterValueCell Line/System
Biochemical Assay
BTK (cell-free)IC500.11 nMCell-free enzymatic assay[1]
BTKIC500.2 nM-
Cell-Based Assays
B cell activationIC502 nMHuman whole blood (hWB)[1]
TMD8 cell proliferationIC50< 5 nMTMD8 cells[2][3]

Signaling Pathway Modulation

This compound exerts its therapeutic effect by inhibiting the BTK signaling pathway. Downstream of the B-cell receptor (BCR), BTK plays a pivotal role in activating key signaling molecules, including phospholipase Cγ2 (PLCγ2). Inhibition of BTK by this compound prevents the phosphorylation and activation of PLCγ2, which in turn blocks the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This disruption leads to the suppression of downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately resulting in decreased B-cell proliferation and survival.[4][5][6]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFkB NF-κB Pathway IP3->NFkB MAPK MAPK Pathway DAG->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Btk_IN_27 This compound Btk_IN_27->BTK Inhibition

BTK Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound are outlined below. These protocols are based on standard assays used for the evaluation of BTK inhibitors.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures the enzymatic activity of BTK and the inhibitory potency of this compound in a cell-free system.

Materials:

  • Recombinant full-length human BTK enzyme

  • Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-NH2)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • This compound (serially diluted)

  • Stop/Detection Buffer (containing EDTA to stop the reaction, and Eu-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC) for detection)

  • 384-well low-volume black plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of BTK enzyme solution (e.g., 2 nM final concentration) to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the biotinylated peptide substrate (e.g., 500 nM final concentration) and ATP (at the Km for BTK, e.g., 10 µM final concentration).

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of Stop/Detection Buffer.

  • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell-Based Assay: TMD8 Cell Viability Assay

This assay assesses the anti-proliferative effect of this compound on a B-cell lymphoma cell line that is dependent on BTK signaling.

Materials:

  • TMD8 cells (or other relevant B-cell lymphoma cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (serially diluted)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Seed TMD8 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based assay to evaluate the effect of this compound on the phosphorylation of a downstream BTK target, such as PLCγ2.

Experimental_Workflow start Start cell_culture 1. Culture TMD8 Cells start->cell_culture seeding 2. Seed Cells in Plates cell_culture->seeding treatment 3. Treat with this compound seeding->treatment stimulation 4. Stimulate with anti-IgM treatment->stimulation lysis 5. Cell Lysis stimulation->lysis protein_quant 6. Protein Quantification lysis->protein_quant western_blot 7. Western Blot Analysis (p-PLCγ2, total PLCγ2, β-actin) protein_quant->western_blot analysis 8. Data Analysis (Densitometry) western_blot->analysis end End analysis->end

Workflow for a Cell-Based Phosphorylation Assay.

References

Technical Guide: Discovery and Synthesis of Btk-IN-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the discovery, synthesis, and characterization of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-27, also identified as BTK inhibitor 1 (Compound 27). This compound is a potent and selective inhibitor of BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. This guide consolidates available data on this compound, presenting its biochemical and cellular activity, outlining representative experimental protocols for its characterization, and detailing a plausible synthetic route based on related compounds within its chemical class.

Introduction to this compound

This compound (CAS: 2230724-66-8) is a small molecule inhibitor targeting Bruton's tyrosine kinase. It belongs to a class of compounds developed to modulate the activity of the BCR signaling cascade, which is essential for B-cell proliferation, differentiation, and survival[1]. Pharmacological inhibition of BTK has emerged as a successful therapeutic strategy for various hematological cancers and autoimmune disorders[2][3]. This compound demonstrates high potency in both biochemical and cellular assays, making it a significant tool for research and a potential candidate for further drug development.

Chemical Profile:

  • IUPAC Name: 5-tert-butyl-N-[[2-fluoro-4-[6-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,2,4-oxadiazole-3-carboxamide

  • Molecular Formula: C₂₄H₂₃FN₈O₂

  • Molecular Weight: 474.49 g/mol

Quantitative Biological Data

The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following table summarizes the key potency metrics available from public databases.

Assay TypeTarget/SystemParameterValueReference
Biochemical (Cell-Free)Bruton's Tyrosine Kinase (BTK)IC₅₀0.11 nM
CellularB-cell Activation (hWB)IC₅₀2 nM

Mechanism of Action: The BTK Signaling Pathway

BTK is a crucial signaling node downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB. These transcription factors drive the expression of genes essential for B-cell survival, proliferation, and activation. This compound exerts its effect by inhibiting the kinase activity of BTK, thereby blocking this entire downstream signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Transcription Btk_IN_27 This compound Btk_IN_27->BTK Inhibition IC50_Workflow start Start prep_compound Prepare Serial Dilution of this compound in DMSO start->prep_compound plate_compound Dispense 50 nL of Compound/DMSO to 384-well Plate prep_compound->plate_compound add_enzyme Add 5 µL of Enzyme/Antibody Solution plate_compound->add_enzyme prep_reagents Prepare 2x Solutions: 1. BTK Enzyme + Eu-Ab 2. AF647-Tracer incubate1 Incubate 1 hour at RT add_enzyme->incubate1 add_tracer Add 5 µL of Tracer Solution incubate1->add_tracer incubate2 Incubate 1 hour at RT (Protected from Light) add_tracer->incubate2 read_plate Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) incubate2->read_plate analyze_data Calculate Emission Ratio and Normalize Data read_plate->analyze_data fit_curve Plot % Inhibition vs. [Conc] and Fit to Determine IC₅₀ analyze_data->fit_curve end_process End fit_curve->end_process Synthesis_Workflow cluster_scaffold Core Scaffold Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Final Assembly start_A Pyrrolo[2,3-d]pyrimidine Precursor intermediate_A Halogenated Core (e.g., 4-chloro-7H-...) start_A->intermediate_A Halogenation coupling Suzuki or Stille Coupling intermediate_A->coupling start_B Substituted Boronic Acid (or Stannane) intermediate_B 1-methyl-4-(tributylstannyl) -1H-pyrazole start_B->intermediate_B Stannylation intermediate_B->coupling intermediate_C Coupled Heterocycle coupling->intermediate_C final_coupling Amide Coupling intermediate_C->final_coupling Further Functionalization final_product This compound final_coupling->final_product start_C 5-(tert-butyl)-1,2,4-oxadiazole -3-carboxylic acid start_C->final_coupling start_D Aminomethyl Phenyl Linker start_D->final_coupling

References

Btk-IN-27: A Technical Guide to its Downstream Signaling Pathway Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of hematopoietic cells, particularly B lymphocytes.[1] Its function is integral to B-cell development, differentiation, and survival.[2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[1][4] Btk-IN-27 is a potent inhibitor of BTK, demonstrating significant promise in preclinical studies. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action of this compound

This compound is a highly potent inhibitor of BTK with a half-maximal inhibitory concentration (IC50) of 0.2 nM.[5] It also effectively inhibits B cell activation in human whole blood with an IC50 of 2 nM.[6] The primary mechanism of action for BTK inhibitors involves blocking the kinase activity of BTK, thereby preventing the phosphorylation of its downstream substrates.[7][8] This interruption of the B-cell receptor (BCR) signaling cascade leads to reduced B-cell proliferation and survival.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and comparative BTK inhibitors.

Compound Target IC50 (nM) Assay Condition Reference
This compoundBTK0.2Cell-free assay[5]
This compound (Compound 27)BTK0.11Cell-free assay[6]
This compoundB cell activation2Human whole blood[6]
This compoundTMD8 cell proliferation< 5Cell-based assay[5]

Table 1: In vitro efficacy of this compound.

Downstream Signaling Pathways Modulated by this compound

Inhibition of BTK by this compound disrupts several critical downstream signaling pathways essential for B-cell function. The primary pathways affected are the Phospholipase Cγ2 (PLCγ2), Phosphoinositide 3-kinase (PI3K)/AKT, and Nuclear Factor-κB (NF-κB) pathways.

The PLCγ2 Pathway

Upon BCR activation, BTK is recruited to the cell membrane where it phosphorylates and activates PLCγ2.[9] Activated PLCγ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[9][10] This cascade is crucial for B-cell activation and proliferation.[9] By inhibiting BTK, this compound is expected to prevent the phosphorylation of PLCγ2, thereby blocking the downstream release of calcium and activation of PKC.

PLC_pathway BTK-PLCγ2 Signaling Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylates Btk_IN_27 This compound Btk_IN_27->BTK Inhibits PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation B_cell_activation B-Cell Activation & Proliferation Ca_release->B_cell_activation PKC_activation->B_cell_activation

BTK-PLCγ2 Signaling Pathway
The PI3K/AKT Pathway

BTK is also known to interact with and activate the PI3K/AKT signaling pathway, a critical regulator of cell survival, growth, and proliferation.[5] BTK can directly interact with and lead to the phosphorylation of AKT.[5] Activated AKT, in turn, phosphorylates a number of downstream targets that promote cell survival by inhibiting apoptosis. Inhibition of BTK by this compound would be expected to decrease the phosphorylation and activation of AKT, leading to reduced cell survival and potentially inducing apoptosis in malignant B-cells.

AKT_pathway BTK-AKT Signaling Pathway BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Activates BTK Bruton's Tyrosine Kinase (BTK) AKT AKT BTK->AKT Activates Btk_IN_27 This compound Btk_IN_27->BTK Inhibits PI3K->BTK Recruits Downstream_Effectors Downstream Effectors (e.g., Bad, GSK3) AKT->Downstream_Effectors Phosphorylates Cell_Survival Cell Survival & Growth Downstream_Effectors->Cell_Survival Promotes

BTK-AKT Signaling Pathway
The NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival.[4] In B-cells, BTK is essential for the activation of the canonical NF-κB pathway following BCR engagement.[4][7] BTK is required for the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB, IκBα.[4] This phosphorylation marks IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of genes crucial for B-cell proliferation and survival.[4] this compound, by inhibiting BTK, is predicted to block the activation of the IKK complex, preventing IκBα degradation and subsequent NF-κB activation.

NFkB_pathway BTK-NF-κB Signaling Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates IKK_complex IKK Complex BTK->IKK_complex Activates Btk_IN_27 This compound Btk_IN_27->BTK Inhibits IkBa IκBα IKK_complex->IkBa Phosphorylates IKK_complex->IkBa Leads to Degradation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Activates

BTK-NF-κB Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of BTK inhibitors.

BTK Kinase Assay (In Vitro)

This assay quantifies the enzymatic activity of BTK and the inhibitory potential of compounds like this compound.

Objective: To determine the IC50 of this compound against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • BTK-specific peptide substrate

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the BTK enzyme, the peptide substrate, and the diluted this compound or DMSO control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow BTK Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Btk_dilution Serial Dilution of this compound Mix_reagents Combine Enzyme, Substrate, and this compound in Plate Btk_dilution->Mix_reagents Reagent_prep Prepare BTK Enzyme, Substrate, and ATP Reagent_prep->Mix_reagents Start_reaction Initiate Reaction with ATP Mix_reagents->Start_reaction Incubate Incubate at RT Start_reaction->Incubate Stop_reaction Stop Reaction & Add Detection Reagents Incubate->Stop_reaction Read_luminescence Measure Luminescence Stop_reaction->Read_luminescence Analyze_data Calculate % Inhibition and Determine IC50 Read_luminescence->Analyze_data

BTK Kinase Assay Workflow
Cell-Based Phosphorylation Assay (Western Blot)

This method is used to assess the effect of this compound on the phosphorylation of downstream targets like PLCγ2 and AKT in a cellular context.

Objective: To determine if this compound inhibits the phosphorylation of PLCγ2 and AKT in a B-cell line.

Materials:

  • B-cell line (e.g., TMD8, Ramos)

  • Cell culture medium and supplements

  • This compound

  • BCR-stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PLCγ2, anti-total-PLCγ2, anti-phospho-AKT, anti-total-AKT, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Procedure:

  • Culture B-cells to the desired density.

  • Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a BCR-stimulating agent (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Western_Blot_Workflow Western Blot Workflow for Phosphorylation Analysis cluster_cell_culture Cell Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection & Quantification Culture_cells Culture B-Cells Treat_inhibitor Pre-treat with this compound Culture_cells->Treat_inhibitor Stimulate_cells Stimulate with Anti-IgM Treat_inhibitor->Stimulate_cells Lyse_cells Cell Lysis Stimulate_cells->Lyse_cells SDS_PAGE SDS-PAGE Lyse_cells->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Antibody_incubation Primary & Secondary Antibody Incubation Transfer->Antibody_incubation Detection Chemiluminescent Detection Antibody_incubation->Detection Quantification Band Densitometry and Analysis Detection->Quantification

Western Blot Workflow

Conclusion

This compound is a potent inhibitor of BTK that effectively disrupts key downstream signaling pathways crucial for B-cell survival and proliferation, including the PLCγ2, PI3K/AKT, and NF-κB pathways. The provided quantitative data, pathway diagrams, and experimental protocols offer a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of BTK inhibitors. Further studies are warranted to fully elucidate the specific quantitative effects of this compound on each downstream node and to translate these preclinical findings into clinical applications.

References

Investigating Btk-IN-27 in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Btk-IN-27, a Bruton's tyrosine kinase (BTK) inhibitor, and its potential application in autoimmune disease models. While direct studies of this compound in autoimmune models are limited in publicly available literature, this document synthesizes the known mechanism of action of BTK inhibition, data on similar BTK-targeting compounds, and relevant experimental protocols to guide further research.

Introduction to Bruton's Tyrosine Kinase in Autoimmunity

Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in various immune cells, most notably B lymphocytes.[1][2] It plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[2][3] Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), where aberrant B-cell function and autoantibody production are key features.[2][4] BTK is also involved in the signaling of other immune receptors, such as Toll-like receptors (TLRs) and Fc receptors, further highlighting its central role in immune regulation.[1][5] Therefore, inhibiting BTK is a promising therapeutic strategy for a range of autoimmune disorders.[2][4]

This compound: A Novel BTK-Targeting Proteolysis Targeting Chimera (PROTAC)

This compound, also referred to as compound 27 or FDU73, is a potent BTK inhibitor. More specifically, it is a proteolysis-targeting chimera (PROTAC). Unlike traditional small molecule inhibitors that simply block the enzymatic activity of a protein, PROTACs are designed to induce the degradation of the target protein. They achieve this by linking the target protein to an E3 ubiquitin ligase, which marks the protein for destruction by the cell's proteasome. This mechanism of action offers the potential for a more profound and sustained therapeutic effect.

Mechanism of Action of this compound (FDU73)

This compound (FDU73) is designed to bind to both BTK and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of BTK, leading to its degradation by the proteasome. This degradation removes the entire BTK protein, not only inhibiting its kinase activity but also its potential scaffolding functions.

Quantitative Data for this compound (FDU73) and a Related BTK Degrader

The following tables summarize the available preclinical data for this compound (FDU73) and a mechanistically similar BTK degrader, L18I, which has been studied in autoimmune disease models.

Table 1: In Vitro Activity of this compound (FDU73)

ParameterCell LineValueReference
IC50 (BTK inhibition)Cell-free assay0.11 nMN/A
IC50 (B cell activation)Human whole blood2.0 nMN/A
DC50 (BTK degradation)JeKo-1 cells2.9 nMN/A
Antiproliferative Activity (IC50)TMD8 WT cellsPotentN/A
Antiproliferative Activity (IC50)TMD8 C481S mutant cellsPotentN/A

Table 2: In Vivo Pharmacokinetics of this compound (FDU73) in Mice

Administration RouteDoseCmaxAUCtT1/2Reference
Intraperitoneal (single dose)30 mg/kg3671 nM--[6]
Intravenous (single dose)2 mg/kg-1731 h·ng/mL-[6]

Table 3: Efficacy of a BTK Degrader (L18I) in a Murine Lupus-Like Model

Note: This data is for L18I, a different BTK PROTAC, as a surrogate for this compound in an autoimmune context.

ParameterTreatment GroupResultReference
Serum anti-dsDNA IgM (OD490nm)L18I (50 mg/kg, i.p., twice daily)Decreased[1]
Serum anti-dsDNA IgG (OD490nm)L18I (50 mg/kg, i.p., twice daily)Decreased[1]
Anti-nuclear antibodies (ANA)L18I (50 mg/kg, i.p., twice daily)Decreased[1]
Glomerular immune complex depositionL18I (50 mg/kg, i.p., twice daily)Reduced[1]

Experimental Protocols

In Vitro BTK Degradation Assay

Objective: To determine the concentration-dependent degradation of BTK protein induced by a BTK PROTAC.

Methodology:

  • Cell Culture: Culture a relevant B-cell lymphoma cell line (e.g., JeKo-1 or TMD8) in appropriate media and conditions.

  • Compound Treatment: Seed cells in multi-well plates and treat with a range of concentrations of the BTK PROTAC (e.g., FDU73) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for BTK and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of remaining BTK relative to the vehicle-treated control. The DC50 value (the concentration at which 50% of the protein is degraded) can be determined by plotting the percentage of remaining BTK against the compound concentration and fitting the data to a dose-response curve.

Murine Model of Lupus-Like Autoimmune Disease

Objective: To evaluate the in vivo efficacy of a BTK degrader in a model of systemic lupus erythematosus.

Methodology (based on the L18I study[1]):

  • Animal Model Induction:

    • Use female C57BL/6 mice as recipients.

    • Induce a lupus-like disease by adoptively transferring splenocytes from donor BM12 mice.

  • Compound Administration:

    • Prepare the BTK PROTAC (e.g., L18I) in a suitable vehicle for intraperitoneal (i.p.) injection.

    • Begin treatment at a specified time post-induction (e.g., two weeks).

    • Administer the compound at a specific dose and frequency (e.g., 50 mg/kg, i.p., twice daily) for a defined duration (e.g., two weeks).

    • Include a vehicle control group and potentially a positive control group (e.g., a known immunosuppressant).

  • Efficacy Assessment:

    • Autoantibody Levels: Collect blood samples at the end of the study and measure serum levels of anti-dsDNA and anti-nuclear antibodies (ANA) by ELISA.

    • Renal Pathology: Harvest kidneys, fix in formalin, and embed in paraffin. Prepare sections and stain with hematoxylin and eosin (H&E) to assess glomerulonephritis. Perform immunofluorescence staining for immune complex (e.g., IgG and C3) deposition in the glomeruli.

  • Data Analysis: Compare the measured parameters between the treatment and control groups using appropriate statistical tests.

Visualizations

Signaling Pathways and Experimental Workflows

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Degradation BTK Degradation BTK->Degradation IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB_NFAT NF-κB / NFAT Activation IP3_DAG->NFkB_NFAT B_Cell_Response B-Cell Proliferation, Survival, Differentiation NFkB_NFAT->B_Cell_Response Btk_IN_27 This compound (PROTAC) Btk_IN_27->BTK Proteasome Proteasome Degradation->Proteasome

Caption: BTK signaling pathway and the mechanism of this compound.

Experimental_Workflow_Lupus_Model cluster_induction Model Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis BM12 BM12 Donor Mice Splenocytes Isolate Splenocytes BM12->Splenocytes Transfer Adoptive Transfer Splenocytes->Transfer C57 C57BL/6 Recipient Mice C57->Transfer Treatment_Start Start Treatment (e.g., Day 14) Transfer->Treatment_Start Btk_IN_27_Group This compound Group (e.g., 50 mg/kg, i.p.) Treatment_Start->Btk_IN_27_Group Vehicle_Group Vehicle Control Group Treatment_Start->Vehicle_Group Treatment_Duration Continue Treatment (e.g., 2 weeks) Btk_IN_27_Group->Treatment_Duration Vehicle_Group->Treatment_Duration Euthanasia Euthanize and Collect Samples Treatment_Duration->Euthanasia Serum_Analysis Serum Analysis (Autoantibodies) Euthanasia->Serum_Analysis Kidney_Histology Kidney Histology (Glomerulonephritis) Euthanasia->Kidney_Histology

Caption: Experimental workflow for a murine lupus model.

PROTAC_Mechanism Btk_IN_27 This compound (PROTAC) Ternary_Complex Ternary Complex (BTK - PROTAC - E3) Btk_IN_27->Ternary_Complex BTK BTK Protein BTK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_BTK Ubiquitinated BTK Ubiquitination->Ub_BTK Proteasome Proteasome Ub_BTK->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of a BTK-targeting PROTAC.

Conclusion

This compound, as a BTK-targeting PROTAC, represents a novel and promising therapeutic strategy for autoimmune diseases. Its ability to induce the degradation of BTK protein offers a distinct advantage over traditional inhibitors. While direct preclinical evidence in autoimmune models is still emerging for this specific compound, the data from mechanistically similar BTK degraders, such as L18I, strongly support the potential of this approach. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound and other BTK degraders in the context of autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate the efficacy, safety, and optimal application of this innovative class of therapeutics.

References

A Technical Guide to the Impact of Btk-IN-27 on Lymphocyte Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the impact of Btk-IN-27, a potent inhibitor of Bruton's tyrosine kinase (BTK), on the proliferation of lymphocytes. This guide will cover the core mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the development, activation, and proliferation of B-lymphocytes.[1][2][3][4][5] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell survival and expansion.[3][6][7] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][7][8] this compound, also identified as BTK inhibitor 1 (compound 27), is a highly potent inhibitor of BTK, demonstrating significant effects on B-cell activation.[9] This guide explores the impact of this compound on lymphocyte proliferation through a detailed examination of its mechanism and supporting experimental data.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through in vitro assays. The following table summarizes the key potency metrics for this compound.

Compound Target Assay Type IC50 Value Reference
This compound (BTK inhibitor 1)BTKCell-free assay0.11 nM[9]
This compound (BTK inhibitor 1)B-cell activationHuman Whole Blood (hWB)2 nM[9]

Table 1: Inhibitory Potency of this compound. The IC50 values demonstrate the high potency of this compound against its direct target, BTK, and its efficacy in a cellular context of B-cell activation.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The BTK signaling pathway is initiated by the binding of an antigen to the B-cell receptor (BCR). This event triggers a cascade of intracellular signaling events, ultimately leading to the activation of transcription factors that control lymphocyte proliferation, survival, and differentiation.[2][7]

Upon BCR engagement, Src-family kinases such as LYN phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex. This recruits and activates spleen tyrosine kinase (SYK), which in turn phosphorylates and activates BTK.[7] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the production of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). Together, these events lead to the activation of downstream signaling pathways, including the NF-κB, MAPK, and PI3K/AKT pathways, which are crucial for B-cell proliferation and survival.[3][10][11]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Activates Antigen Antigen Antigen->BCR Binds SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates PI3K_AKT PI3K/AKT BTK->PI3K_AKT Activates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates NFkB NF-κB Ca_release->NFkB Leads to activation MAPK MAPK PKC->MAPK Activates Proliferation Proliferation & Survival NFkB->Proliferation MAPK->Proliferation PI3K_AKT->Proliferation

Figure 1: Bruton's Tyrosine Kinase (BTK) Signaling Pathway. This diagram illustrates the cascade of events following B-cell receptor (BCR) activation, leading to lymphocyte proliferation and survival.

Experimental Protocols

The assessment of this compound's impact on lymphocyte proliferation typically involves in vitro cell-based assays. Below is a detailed methodology for a representative lymphocyte proliferation assay.

Lymphocyte Proliferation Assay using CFSE Staining

1. Objective: To quantify the inhibition of mitogen-induced lymphocyte proliferation by this compound.

2. Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
  • This compound (stock solution in DMSO).
  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as mitogens).
  • Carboxyfluorescein succinimidyl ester (CFSE).
  • Phosphate Buffered Saline (PBS).
  • Flow cytometer.

3. Methodology:

Lymphocyte_Proliferation_Assay_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs CFSE_Stain Stain with CFSE Isolate_PBMCs->CFSE_Stain Seed_Cells Seed cells in 96-well plate CFSE_Stain->Seed_Cells Add_Inhibitor Add this compound Seed_Cells->Add_Inhibitor Add_Mitogen Add Mitogen (e.g., PHA) Add_Inhibitor->Add_Mitogen Incubate Incubate for 72-96h Add_Mitogen->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Flow_Cytometry Analyze by Flow Cytometry Harvest_Cells->Flow_Cytometry Data_Analysis Calculate Proliferation Index & IC50 Flow_Cytometry->Data_Analysis

Figure 2: Experimental Workflow for a Lymphocyte Proliferation Assay. This diagram outlines the key steps involved in assessing the anti-proliferative effects of a compound like this compound on lymphocytes.

Mechanism of Action: Inhibition of Lymphocyte Proliferation

This compound exerts its anti-proliferative effect on lymphocytes by directly inhibiting the enzymatic activity of BTK. By binding to BTK, this compound prevents the phosphorylation of its downstream substrate, PLCγ2. This blockade disrupts the entire downstream signaling cascade that is essential for B-cell activation and proliferation.

The inhibition of the BTK pathway by this compound leads to a reduction in the activation of key transcription factors such as NF-κB, which are necessary for the expression of genes that drive the cell cycle and promote cell survival.[3] Consequently, lymphocytes are unable to mount a proliferative response to stimuli, leading to an arrest of the cell cycle and, in some cases, apoptosis.[6][8]

Btk_IN_27_Inhibition_Mechanism cluster_pathway BTK Signaling Pathway cluster_inhibitor Inhibitor Action BCR_Activation BCR Activation BTK_Activation BTK Activation BCR_Activation->BTK_Activation Downstream_Signaling Downstream Signaling (PLCγ2, NF-κB, etc.) BTK_Activation->Downstream_Signaling Proliferation Lymphocyte Proliferation Downstream_Signaling->Proliferation Btk_IN_27 This compound Btk_IN_27->BTK_Activation Inhibits

Figure 3: Logical Diagram of this compound's Inhibitory Action. This diagram shows how this compound intervenes in the BTK signaling pathway to block lymphocyte proliferation.

Conclusion

This compound is a highly potent inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor signaling pathway. By effectively blocking BTK activity, this compound disrupts the downstream signaling events that are essential for lymphocyte proliferation and survival. The quantitative data underscores its low nanomolar potency in inhibiting both the isolated enzyme and B-cell activation in a more complex biological system. The detailed experimental protocol provides a framework for researchers to further investigate the anti-proliferative effects of this and similar compounds. The visualization of the signaling pathway and the mechanism of inhibition offers a clear understanding of the pivotal role of BTK and the therapeutic potential of its inhibitors in various B-cell-mediated diseases.

References

Unraveling the Covalent Engagement of Btk-IN-27: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the covalent binding mechanism of Btk-IN-27, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk). This document details the molecular interactions, quantitative binding data, and the experimental protocols utilized to characterize this interaction, offering valuable insights for researchers in kinase inhibitor development and related fields.

Introduction to Btk and Covalent Inhibition

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[1][2] Covalent inhibitors, which form a stable, irreversible bond with their target protein, offer a distinct therapeutic advantage by providing prolonged target engagement and potentially increased efficacy. These inhibitors typically contain a reactive electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue within the kinase's active site.

The Covalent Binding Mechanism of this compound

This compound, also referred to as compound 27, is a potent and selective covalent inhibitor of Btk. Its mechanism of action involves the irreversible formation of a covalent bond with a specific cysteine residue within the Btk kinase domain.

Key Features of the Interaction:

  • Target Residue: this compound specifically targets Cysteine 481 (Cys481) in the ATP-binding pocket of Btk. This cysteine residue is not highly conserved across the entire kinome, providing a basis for selectivity.

  • Covalent Bond Formation: The inhibitor possesses an electrophilic moiety that acts as a Michael acceptor. This "warhead" reacts with the nucleophilic thiol group of Cys481, leading to the formation of a stable, irreversible covalent bond.

  • Irreversible Inhibition: The formation of this covalent adduct permanently inactivates the Btk enzyme, blocking its downstream signaling functions.

Quantitative Analysis of this compound Binding

The potency and kinetics of this compound's interaction with Btk have been characterized through various biochemical and cellular assays. The key quantitative parameters are summarized in the tables below.

ParameterValueAssay TypeReference
IC50 (Btk enzyme) 0.11 nMCell-free assay[3]
IC50 (TMD8 cells) < 5 nMAnti-proliferative assay[4]
IC50 (B cell activation in hWB) 2 nMHuman Whole Blood Assay[3]
k_inact/K_I 12,000 M⁻¹s⁻¹Biochemical potency assay

Table 1: Potency of this compound in various assays.

Kinase% Inhibition at 1 µM
BMX>50%
ErbB4>50%
TEC>50%
TXK>50%

Table 2: Off-target kinase inhibition of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound.

Btk Enzyme Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to determine the IC50 of this compound against the purified Btk enzyme.

Materials:

  • Recombinant full-length human Btk enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (or compound 27)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase/Antibody Mixture Preparation: Dilute the Btk enzyme and the Eu-anti-tag antibody in kinase buffer to the desired concentration.

  • Tracer Preparation: Dilute the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Assembly:

    • Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Incubate for 20-30 minutes at room temperature.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mass Spectrometry Analysis of Covalent Binding

Mass spectrometry is employed to confirm the covalent modification of Btk by this compound and to identify the specific site of adduction.

Materials:

  • Recombinant Btk enzyme

  • This compound

  • Incubation buffer (e.g., PBS or Tris-HCl)

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the Btk enzyme with an excess of this compound (e.g., 10-fold molar excess) in the incubation buffer for a sufficient time to ensure complete reaction (e.g., 2-4 hours at room temperature). A control sample with DMSO instead of the inhibitor should be run in parallel.

  • Denaturation, Reduction, and Alkylation: Denature the protein by adding denaturing buffer. Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide.

  • Tryptic Digestion: Dilute the sample to reduce the urea concentration and add trypsin. Digest the protein overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto an LC-MS/MS system.

    • Separate the peptides using a reverse-phase HPLC column with a suitable gradient.

    • Analyze the eluting peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the MS/MS data against the Btk protein sequence to identify the peptides.

    • Look for a mass shift on the peptide containing Cys481 in the this compound-treated sample corresponding to the molecular weight of the inhibitor. This confirms the covalent adduction.

    • The fragmentation pattern in the MS/MS spectrum of the modified peptide can further confirm the site of modification.

Human Whole Blood B-Cell Activation Assay

This cellular assay measures the ability of this compound to inhibit B-cell activation in a more physiologically relevant context.

Materials:

  • Freshly drawn human whole blood (anticoagulated with heparin)

  • B-cell stimulus (e.g., anti-IgD antibody)

  • This compound

  • Fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69)

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • Compound Incubation: Pre-incubate aliquots of whole blood with serial dilutions of this compound or DMSO control for 1-2 hours at 37°C.

  • B-Cell Stimulation: Add the B-cell stimulus (e.g., anti-IgD) to the blood samples and incubate for an appropriate time to induce activation (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.

  • Antibody Staining: Add the fluorescently labeled antibodies against CD19 and CD69 to the samples and incubate for 20-30 minutes at room temperature in the dark.

  • Red Blood Cell Lysis: Add lysis buffer to each sample to lyse the red blood cells.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the CD19-positive B-cell population.

    • Quantify the percentage of CD69-positive cells within the B-cell gate.

  • Data Analysis: Plot the percentage of CD69-positive B-cells against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding Btk Btk Lyn_Syk->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, NFAT, MAPK) Ca_Flux->Downstream PKC->Downstream Btk_IN_27 This compound Btk_IN_27->Btk Covalent Inhibition (Cys481)

Btk Signaling and this compound Inhibition

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Lanthascreen LanthaScreen Assay (IC50 determination) MassSpec Mass Spectrometry (Covalent Adduct Confirmation) WB_Assay Whole Blood Assay (Cellular Potency) Kinome_Scan Kinome Scan (Selectivity Profile) Btk_IN_27 This compound Btk_IN_27->Lanthascreen Btk_IN_27->MassSpec Btk_IN_27->WB_Assay Btk_IN_27->Kinome_Scan

Experimental Workflow for this compound

Conclusion

This compound is a potent and selective covalent inhibitor of Btk that irreversibly binds to Cys481 in the kinase active site. Its mechanism of action has been thoroughly characterized using a combination of biochemical and cellular assays, providing a clear understanding of its molecular engagement and biological activity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working on the development and characterization of novel covalent kinase inhibitors.

References

Btk-IN-27: A Technical Guide to its Role in Modulating Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the Tec family, playing a pivotal role in the signaling pathways of various hematopoietic cells.[1][2] Its function is essential for the maturation, differentiation, activation, and survival of B lymphocytes.[1] Furthermore, BTK is a key mediator in the signaling cascades of other immune cells, including mast cells, macrophages, and microglia, which are integral to both innate and adaptive immunity.[3] Dysregulation of BTK activity is implicated in the pathophysiology of B-cell malignancies and a range of autoimmune and inflammatory diseases.[1][2]

Btk-IN-27 is a highly potent and selective inhibitor of BTK, with a reported IC50 of approximately 0.11 nM to 0.2 nM.[4][5] While direct studies detailing the specific effects of this compound on cytokine production are not extensively published, its mechanism of action as a powerful BTK inhibitor allows for a comprehensive understanding of its expected role in modulating cytokine expression. This technical guide will detail the established mechanisms by which BTK inhibition impacts cytokine production, using data from well-characterized BTK inhibitors as a surrogate to predict the functional consequences of this compound administration.

Core Mechanism: BTK's Role in Cytokine Signaling

BTK is a central node in signaling pathways downstream of several key immune receptors, including the B-cell receptor (BCR), Toll-like receptors (TLRs), and Fc receptors (FcRs).[2][3] Activation of these receptors initiates a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and NFAT, which are essential for the expression of a wide array of pro-inflammatory and immunomodulatory cytokines.[1]

By inhibiting the kinase activity of BTK, this compound is expected to disrupt these signaling pathways, thereby preventing the downstream activation of transcription factors and subsequent cytokine gene expression. This leads to a broad attenuation of inflammatory responses mediated by B cells and myeloid cells.

Impact on Cytokine Production: Quantitative Data

The following tables summarize the observed effects of BTK inhibitors on the production of various cytokines in different immune cell types. This data, derived from studies on other BTK inhibitors, provides a strong indication of the expected in vitro and in vivo activity of this compound.

Table 1: Effect of BTK Inhibition on Pro-inflammatory Cytokine Production

CytokineCell TypeBTK InhibitorObserved Effect
TNF-αMacrophagesIbrutinibSignificant reduction in LPS-stimulated secretion
IL-6B-cellsAcalabrutinibDecreased production following BCR and TLR stimulation
IL-1βMonocytesEvobrutinibReduced expression upon inflammatory challenge
IL-12Dendritic CellsZanubrutinibInhibition of TLR-mediated secretion
IFN-γT-cells (indirectly)IbrutinibReduced production in B-cell:T-cell co-cultures

Table 2: Effect of BTK Inhibition on Other Cytokines and Chemokines

Cytokine/ChemokineCell TypeBTK InhibitorObserved Effect
IL-10B-cellsIbrutinibVariable effects, sometimes increased production
IL-4Mast CellsSpebrutinibInhibition of IgE-mediated release
IL-5Mast CellsTirabrutinibDecreased secretion following FcεRI cross-linking
CCL3 (MIP-1α)Myeloid CellsFenebrutinibReduced chemokine production
CXCL13B-cellsRilzabrutinibDecreased secretion, impacting B-cell homing

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

BTK_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_nucleus Nuclear Events BCR BCR BTK BTK BCR->BTK TLR TLR TLR->BTK FcR FcR FcR->BTK PLCg2 PLCγ2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFAT NFAT IP3->NFAT Ca2+ influx PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Cytokine_Gene Cytokine Gene Expression NFkB->Cytokine_Gene NFAT->Cytokine_Gene BTK->PLCg2 Btk_IN_27 This compound Btk_IN_27->BTK Inhibition

Caption: BTK-mediated signaling pathway leading to cytokine production and its inhibition by this compound.

Experimental_Workflow start Isolate Immune Cells (e.g., PBMCs, Macrophages) treatment Treat with this compound (Dose-response) start->treatment stimulation Stimulate with (e.g., LPS, anti-IgM) treatment->stimulation incubation Incubate for (e.g., 24 hours) stimulation->incubation collection Collect Supernatant incubation->collection elisa Quantify Cytokines (ELISA) collection->elisa analysis Data Analysis (IC50 determination) elisa->analysis

Caption: Experimental workflow for quantifying the effect of this compound on cytokine production.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the general steps for measuring the concentration of a specific cytokine in cell culture supernatants following treatment with this compound.

1. Cell Culture and Treatment: a. Isolate primary immune cells (e.g., human peripheral blood mononuclear cells, murine bone marrow-derived macrophages) using standard density gradient centrifugation or magnetic-activated cell sorting. b. Seed cells in appropriate culture plates at a predetermined density. c. Pre-incubate the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO). d. Stimulate the cells with a suitable agonist (e.g., lipopolysaccharide for TLR4, anti-IgM for BCR) to induce cytokine production. e. Incubate the plates for a specified period (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.

2. Sample Collection: a. Centrifuge the culture plates to pellet the cells. b. Carefully collect the cell-free supernatant and store at -80°C until analysis.

3. ELISA Procedure: a. Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight. b. Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). c. Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. d. Add the collected supernatants and a series of known cytokine standards to the wells and incubate. e. Wash the plate again. f. Add a biotinylated detection antibody specific for the cytokine and incubate. g. Wash the plate. h. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. i. Wash the plate. j. Add a substrate solution (e.g., TMB) and allow the color to develop. k. Stop the reaction with a stop solution (e.g., 2N H2SO4). l. Read the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values from the standard curve. c. Calculate the percentage of inhibition of cytokine production for each concentration of this compound relative to the vehicle control.

Intracellular Cytokine Staining by Flow Cytometry

This method allows for the detection of cytokine production within individual cells, providing insights into the cellular source of the cytokines.

1. Cell Stimulation and Treatment: a. Follow the same initial steps for cell culture and treatment with this compound as described for the ELISA protocol. b. During the final hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium to trap the cytokines within the cells.

2. Cell Staining: a. Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS). b. Stain the cells with antibodies against cell surface markers to identify the cell population of interest (e.g., CD19 for B cells, CD14 for monocytes). c. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde). d. Permeabilize the cells using a permeabilization buffer. e. Stain the cells with a fluorochrome-conjugated antibody specific for the intracellular cytokine of interest. f. Wash the cells and resuspend them in FACS buffer.

3. Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the cell population of interest based on the surface marker expression. c. Analyze the percentage of cells expressing the intracellular cytokine and the mean fluorescence intensity (MFI) within the positive population for each treatment condition.

Conclusion

This compound, as a potent inhibitor of Bruton's tyrosine kinase, is poised to be a significant modulator of cytokine production. By disrupting the signaling cascades downstream of key immune receptors in B cells and myeloid cells, this compound is expected to effectively reduce the expression and secretion of a broad range of pro-inflammatory cytokines. The data from studies on other BTK inhibitors strongly support this role and provide a solid foundation for the continued investigation and development of this compound for the treatment of inflammatory and autoimmune diseases. Future studies should focus on directly quantifying the in vitro and in vivo effects of this compound on specific cytokine profiles to further validate its therapeutic potential.

References

Methodological & Application

Application Note: Determination of Btk-IN-27 Potency using an In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is essential for B-cell development, activation, and proliferation.[1][2][3][4][5] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][6][7] Btk-IN-27 is a potent inhibitor of Btk. This application note provides a detailed protocol for determining the in vitro potency (IC50) of this compound against the Btk enzyme. The described methodology is based on a luminescent kinase assay that quantifies ATP consumption during the kinase reaction.

Btk Signaling Pathway

Btk is a crucial component of multiple signaling pathways downstream of the B-cell receptor.[3][5] Upon BCR engagement, Btk is recruited to the cell membrane and activated through phosphorylation.[3][8] Activated Btk then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[2][3] This initiates a cascade that leads to the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][7] These events are critical for the activation of transcription factors like NF-κB and NFAT, which drive B-cell proliferation, survival, and differentiation.[7] Btk inhibitors block this signaling cascade, leading to the inhibition of B-cell growth and inducing apoptosis in malignant B-cells.[4][7]

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Btk_inactive Btk (inactive) BCR->Btk_inactive Activation Btk_active Btk (active) Btk_inactive->Btk_active Phosphorylation PLCg2_inactive PLCγ2 (inactive) Btk_active->PLCg2_inactive Phosphorylates PLCg2_active PLCγ2 (active) PLCg2_inactive->PLCg2_active PIP2 PIP2 PLCg2_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_release->NFAT NFkB NF-κB Activation PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFAT->Gene_Expression NFkB->Gene_Expression Btk_IN_27 This compound Btk_IN_27->Btk_active Inhibits

Caption: Btk signaling pathway and the inhibitory action of this compound.

Potency of this compound

This compound, also referred to as BTK inhibitor 1 (compound 27), is a highly potent inhibitor of Btk. Its inhibitory activity has been quantified through various assays, as summarized below.

Assay TypeTargetIC50Reference
Cell-free Kinase AssayBtk0.11 nM[9][10][11]
Cell-free Kinase AssayBtk0.2 nM[12]
B-cell Activation AssayB-cell activation in hWB2 nM[9][10][11]
Anti-proliferative AssayTMD8 cells< 5 nM[12]

Experimental Protocol: In Vitro Btk Kinase Assay

This protocol outlines a method to determine the IC50 value of this compound using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.

Materials and Reagents
  • Recombinant human Btk enzyme

  • This compound (or BTK inhibitor 1)

  • Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[13]

  • ADP-Glo™ Kinase Assay Kit (or equivalent, containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • DMSO

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

experimental_workflow prep 1. Reagent Preparation - Dilute this compound - Prepare Master Mix - Dilute Btk Enzyme plate 2. Plate Setup - Add this compound dilutions - Add Btk Enzyme prep->plate incubate1 3. Pre-incubation - Incubate enzyme and inhibitor plate->incubate1 reaction 4. Initiate Reaction - Add Substrate/ATP Master Mix incubate1->reaction incubate2 5. Kinase Reaction - Incubate at 30°C reaction->incubate2 terminate 6. Terminate & Deplete ATP - Add ADP-Glo™ Reagent incubate2->terminate incubate3 7. Signal Generation - Incubate at RT terminate->incubate3 detect 8. Convert ADP to ATP - Add Kinase Detection Reagent incubate3->detect incubate4 9. Luminescence Development - Incubate at RT detect->incubate4 read 10. Read Plate - Measure Luminescence incubate4->read analyze 11. Data Analysis - Plot dose-response curve - Calculate IC50 read->analyze

Caption: Workflow for the in vitro Btk kinase assay.

Step-by-Step Procedure

1. Reagent Preparation

  • This compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 10 µM. Then, perform 1:3 or 1:10 serial dilutions to create a range of concentrations (e.g., 12 points). The final DMSO concentration in the assay should be kept low (≤1%).[14]
  • Kinase Reaction Buffer (1X): Prepare the 1X Kinase Assay Buffer as required for your specific enzyme and substrate.
  • Btk Enzyme Preparation: Thaw the recombinant Btk enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2-5 ng/µL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in 1X Kinase Assay Buffer. The concentration of ATP should be at or near its Km for Btk for competitive inhibitor studies.

2. Assay Procedure

  • Add 5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of a white assay plate.
  • Add 10 µL of the diluted Btk enzyme to each well. For the "blank" or no-enzyme control, add 10 µL of 1X Kinase Assay Buffer instead.
  • Mix gently and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells. The total reaction volume is now 25 µL.
  • Mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure product formation is within the linear range of the assay.
  • Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
  • Incubate the plate at room temperature for 40 minutes.[13]
  • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
  • Incubate at room temperature for another 30-60 minutes.[13]
  • Read the luminescence on a plate reader.

3. Data Analysis

  • Subtract the background luminescence (from the "blank" wells) from all other readings.
  • Determine the percent inhibition for each this compound concentration relative to the positive control (DMSO-treated enzyme).
  • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
  • Plot the percent inhibition as a function of the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Conclusion

The described in vitro kinase assay provides a robust and reliable method for determining the potency of this compound. The high potency demonstrated by this compound in both biochemical and cell-based assays underscores its potential as a valuable tool for research in oncology and immunology. This protocol can be adapted for screening and characterizing other potential Btk inhibitors, facilitating the drug discovery process.

References

Btk-IN-27 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the solubility, preparation, and experimental use of Btk-IN-27, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The information is intended for researchers, scientists, and drug development professionals working on BTK-related signaling pathways in cancer and immunological diseases.

Introduction to this compound

This compound is a highly potent inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) and Fc receptor signaling pathways.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[2][3] this compound has demonstrated significant inhibitory activity against BTK, making it a valuable tool for preclinical research. It shows anti-proliferative effects in cell lines such as TMD8, a diffuse large B-cell lymphoma (DLBCL) cell line.[4][5]

Inhibitory Activity:

  • IC50 (Cell-free assay): 0.11 nM to 0.2 nM[4][5][6][7]

  • IC50 (TMD8 cell anti-proliferative activity): < 5 nM[4][5]

Solubility of this compound

Proper dissolution of this compound is crucial for accurate and reproducible experimental results. The following table summarizes its solubility in common laboratory solvents.

SolventSolubilityConcentrationNotes
DMSO Soluble95 mg/mL (200.21 mM)Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[6]
DMSO Soluble10 mMA commonly used stock concentration for in vitro and cell-based assays.[4]
Water Insoluble-
Ethanol Insoluble-

For most in vitro and cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 200.21 mM).

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6]

In Vitro BTK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of this compound on purified BTK enzyme using a luminescence-based assay that measures ADP production.

Materials:

  • Purified recombinant BTK enzyme

  • BTK Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • ATP

  • BTK substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound serial dilutions

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

Protocol:

  • Prepare Reagents: Prepare the BTK kinase assay buffer, ATP solution, and BTK substrate solution at the desired concentrations. Prepare serial dilutions of this compound in the assay buffer.

  • Kinase Reaction:

    • To each well of the assay plate, add the BTK enzyme.

    • Add the serially diluted this compound or DMSO (vehicle control).

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the BTK substrate and ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the BTK activity.

    • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (TMD8 Cells)

This protocol details the methodology to evaluate the anti-proliferative effects of this compound on the TMD8 cell line.

Materials:

  • TMD8 (Activated B-Cell-like Diffuse Large B-Cell Lymphoma) cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Sterile, white, clear-bottom 96-well plates

Protocol:

  • Cell Culture Maintenance: Culture TMD8 cells in a humidified incubator at 37°C with 5% CO₂. Maintain the cells in suspension culture and subculture every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the TMD8 cells into a 96-well plate at a density of approximately 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%) to avoid solvent toxicity. Include a vehicle control (DMSO only).

    • Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator.[6]

  • Cell Viability Assessment:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the number of viable cells.

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream effectors such as PLCγ2. This cascade ultimately results in the activation of transcription factors like NF-κB, NFAT, and ERK, which are crucial for B-cell proliferation, survival, and differentiation.[1] this compound inhibits the kinase activity of BTK, thereby blocking these downstream signals.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB ERK ERK PKC->ERK Proliferation Proliferation, Survival, Differentiation NFAT->Proliferation NFkB->Proliferation ERK->Proliferation Btk_IN_27 This compound Btk_IN_27->BTK

Caption: Simplified BTK signaling pathway in B-cells.

Experimental Workflow for Cell-Based Proliferation Assay

The diagram below outlines the key steps for determining the anti-proliferative IC50 of this compound in a cell-based assay.

Experimental_Workflow start Start step1 Culture & Harvest TMD8 Cells start->step1 step2 Seed Cells into 96-well Plate step1->step2 step4 Treat Cells with This compound step2->step4 step3 Prepare Serial Dilutions of this compound step3->step4 step5 Incubate for 72-96 hours step4->step5 step6 Add CellTiter-Glo® Reagent step5->step6 step7 Measure Luminescence step6->step7 step8 Data Analysis & IC50 Calculation step7->step8 end_node End step8->end_node

Caption: Workflow for this compound cell proliferation assay.

References

Application Note: Determining the Optimal Dose of Btk-IN-27 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling element in various cellular pathways.[1][2] It is a key component downstream of the B-cell receptor (BCR), Toll-like receptor (TLR), and Fc receptor (FcR) signaling pathways.[3][4] Upon activation, BTK phosphorylates downstream substrates, including phospholipase C-γ2 (PLCγ2), which in turn triggers a cascade involving calcium mobilization and activation of transcription factors like NF-κB.[4][5][6] This signaling is essential for the proliferation, survival, and differentiation of B-cells and other hematopoietic cells.[6][7] Dysregulation of BTK activity is implicated in B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[6][8]

Btk-IN-27 (also referred to as BTK inhibitor 1, compound 27) is a potent inhibitor of BTK, exhibiting a half-maximal inhibitory concentration (IC50) of 0.11 nM in cell-free assays and 2 nM for B-cell activation in human whole blood.[9] Determining the optimal in vitro dose is a critical first step in utilizing this inhibitor for research. The optimal dose should effectively inhibit BTK and its downstream signaling (on-target effects) without inducing significant, non-specific cytotoxicity (off-target effects).

This application note provides a comprehensive set of protocols for determining the optimal concentration of this compound in a cell culture setting. The methodology involves a three-pronged approach:

  • Cell Viability Assays: To determine the cytotoxic concentration range and calculate the IC50 value for cell growth inhibition.

  • Target Engagement Assays: To confirm that this compound is engaging and inhibiting its intended target, BTK, within the cell.

  • Functional Assays: To measure the downstream consequences of BTK inhibition on a relevant signaling pathway.

BTK Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PIP2 PIP2 PLCg2 PLCγ2 BTK->PLCg2 p-Y551 IP3 IP3 PLCg2->IP3 Hydrolyzes PIP2 DAG DAG PLCg2->DAG Hydrolyzes PIP2 Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCβ DAG->PKC NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Btk_IN_27 This compound Btk_IN_27->BTK

Caption: The BTK signaling cascade initiated by B-cell receptor (BCR) activation.

Experimental Protocols

Protocol 1: Determining Cell Viability and IC50

This protocol establishes the dose-dependent effect of this compound on cell proliferation and viability to determine the concentration that inhibits 50% of cell growth (IC50). Assays like MTS or CellTiter-Glo® are suitable.

Dose_Response_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO₂) seed_cells->incubate1 prepare_drug Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and vehicle control (DMSO) incubate1->prepare_drug treat_cells Add drug dilutions to cells prepare_drug->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_reagent Add viability reagent (e.g., MTS, CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate as per manufacturer's instructions add_reagent->incubate3 read_plate Measure signal (Absorbance or Luminescence) incubate3->read_plate analyze Analyze Data: 1. Normalize to vehicle control 2. Plot dose-response curve 3. Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Methodology:

  • Cell Seeding: Seed a BTK-dependent cell line (e.g., Ramos, a Burkitt's lymphoma line) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

  • Incubation: Allow cells to adhere and stabilize by incubating for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10-point serial dilution series of this compound in culture medium, starting from a high concentration (e.g., 10 µM) down to the low nanomolar or picomolar range. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Add the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48 to 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay - MTS) to each well according to the manufacturer's protocol.

  • Data Acquisition: After incubation with the reagent, measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (medium only) from all readings.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

    • Plot the normalized viability (%) against the log concentration of this compound.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation:

Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay.

This compound (nM) Log [Concentration] % Viability (Mean) % Viability (SD)
0 (Vehicle) N/A 100.0 4.5
0.1 -1.0 98.2 5.1
0.5 -0.3 85.1 4.8
1.0 0.0 70.3 3.9
2.5 0.4 51.5 4.2
5.0 0.7 34.8 3.5
10.0 1.0 21.0 2.8
50.0 1.7 10.5 2.1
100.0 2.0 8.8 1.9
1000.0 3.0 8.1 1.5

Calculated IC50 = 2.5 nM

Protocol 2: Confirming On-Target Activity (Target Engagement)

This protocol uses Western blotting to measure the inhibition of BTK autophosphorylation (at Tyr223 or Tyr551) and phosphorylation of its direct substrate, PLCγ2, confirming that this compound engages its target in cells.

Western_Blot_Workflow start Start seed_cells Seed cells and starve overnight (if serum-free stimulation is needed) start->seed_cells treat_cells Pre-treat cells with this compound dose range (e.g., 0-100 nM) for 1-2 hours seed_cells->treat_cells stimulate Stimulate BTK pathway (e.g., with anti-IgM) treat_cells->stimulate lyse_cells Lyse cells and collect protein stimulate->lyse_cells quantify Quantify protein concentration (BCA assay) lyse_cells->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% BSA) transfer->block probe Probe with primary antibodies: p-BTK, Total BTK, p-PLCγ2, Total PLCγ2, GAPDH block->probe wash_detect Wash and incubate with secondary HRP-conjugated antibodies probe->wash_detect image Image blot using chemiluminescence wash_detect->image analyze Densitometry Analysis: Normalize phospho-protein to total protein image->analyze end End analyze->end

Caption: Workflow for Western blot analysis of BTK target engagement.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., 2-5 x 10⁶ cells) in a 6-well plate. After stabilization, pre-treat cells with a range of this compound concentrations (spanning the viability IC50, e.g., 0, 1, 5, 10, 50, 100 nM) for 1-2 hours.

  • Stimulation: Activate the BCR pathway by adding an appropriate stimulus, such as anti-IgM antibody, for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-BTK (Tyr551), total BTK, p-PLCγ2 (Tyr759), total PLCγ2, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target.

Data Presentation:

Table 2: Example Densitometry Results from Western Blot Analysis.

This compound (nM) Normalized p-BTK Signal % Inhibition (p-BTK) Normalized p-PLCγ2 Signal % Inhibition (p-PLCγ2)
0 (Stimulated) 1.00 0 1.00 0
1 0.65 35 0.72 28
5 0.21 79 0.25 75
10 0.08 92 0.11 89
50 0.04 96 0.06 94
100 0.03 97 0.05 95

The effective concentration (EC50) for target inhibition can be calculated from this data.

Protocol 3: Measuring Downstream Functional Effects

This protocol assesses the functional outcome of BTK inhibition, such as the inhibition of NF-κB activation or the reduction of cytokine secretion. Here, we describe an NF-κB reporter assay.

Methodology:

  • Cell Line: Use a cell line stably transfected with an NF-κB-driven reporter construct (e.g., luciferase or GFP).

  • Seeding and Treatment: Seed the reporter cell line in a 96-well plate. Pre-treat with the this compound dose range for 1-2 hours as described previously.

  • Stimulation: Activate the cells with a relevant stimulus (e.g., anti-IgM or LPS) to induce NF-κB activation. Incubate for an appropriate time (e.g., 6-24 hours).

  • Reporter Assay:

    • For a luciferase reporter, lyse the cells and add the luciferase substrate. Measure luminescence on a plate reader.

    • For a GFP reporter, measure fluorescence intensity on a plate reader or by flow cytometry.

  • Data Analysis: Normalize the reporter signal to the stimulated vehicle control and plot the dose-response curve to determine the EC50 for the functional effect.

Data Presentation:

Table 3: Example Results from an NF-κB Luciferase Reporter Assay.

This compound (nM) Relative Luminescence Units (RLU) % NF-κB Activity
0 (Unstimulated) 500 2.5
0 (Stimulated) 20,000 100.0
1 15,500 77.5
5 8,000 40.0
10 4,500 22.5
50 1,200 6.0
100 800 4.0

Calculated EC50 for functional inhibition = ~4 nM

Data Interpretation and Optimal Dose Selection

The optimal dose of this compound is the concentration that provides maximal target engagement and functional effect with minimal cytotoxicity. The selection process involves integrating the data from all three protocols.

Dose_Selection_Logic data_input Gather Data: 1. Viability IC50 (Protocol 1) 2. Target Inhibition EC50 (Protocol 2) 3. Functional EC50 (Protocol 3) compare1 Is Target Inhibition EC50 significantly lower than Viability IC50? data_input->compare1 compare2 Does the concentration for >90% target inhibition show low cytotoxicity (<20%)? compare1->compare2 Yes decision_bad Re-evaluate. Possible off-target toxicity. Consider a different cell line or assay. compare1->decision_bad No compare3 Do the Target and Functional EC50 values align? compare2->compare3 Yes compare2->decision_bad No decision_good Select concentration that gives >90% target inhibition and desired functional effect. This is the OPTIMAL DOSE. compare3->decision_good Yes, closely aligned decision_adjust Dose range is effective. Select dose based on desired functional outcome (e.g., EC90 for maximal effect). compare3->decision_adjust Yes

Caption: Logical workflow for selecting the optimal experimental dose of this compound.

Summary and Interpretation:

  • Window of Opportunity: A successful kinase inhibitor will have a clear window between the concentration required for its on-target effect and the concentration that causes general cytotoxicity. Ideally, the EC50 for target inhibition (p-BTK) and function (NF-κB) should be significantly lower than the IC50 for cell viability.

  • Dose Selection:

    • From the example data, the viability IC50 is ~2.5 nM.

    • The EC50 for inhibiting p-BTK is <5 nM, with >90% inhibition achieved at 10 nM.

    • The EC50 for inhibiting NF-κB function is ~4 nM.

    • At 10 nM, cell viability is still high (~80-90% based on interpolation), while target inhibition is maximal (>90%).

Table 4: Summary of Key Parameters for Optimal Dose Selection.

Parameter Protocol Result (Example) Interpretation
Viability IC50 1. Cell Viability 2.5 nM Concentration causing 50% cell death/growth arrest. Defines the upper limit of non-toxic concentrations.
Target Engagement EC50 2. Western Blot < 5 nM Concentration for 50% inhibition of BTK phosphorylation. Confirms on-target activity.
Functional EC50 3. Reporter Assay ~4 nM Concentration for 50% inhibition of a downstream pathway. Confirms biological effect of target inhibition.

| Optimal Dose Range | All Three | 10-50 nM | Range providing >90% target inhibition and functional effect with <20% cytotoxicity. |

References

Application Notes and Protocols for Btk-IN-27 Treatment of Primary Chronic Lymphocytic Leukemia (CLL) Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro treatment of primary Chronic Lymphocytic Leukemia (CLL) cells with Btk-IN-27, a potent Bruton's tyrosine kinase (BTK) inhibitor. The provided methodologies cover the isolation of primary CLL cells from peripheral blood, preparation of this compound for cell culture, and subsequent analysis of its effects on cell viability and BTK signaling.

Introduction

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is constitutively active in CLL and essential for the proliferation and survival of malignant B-cells.[1][2][3] this compound is a highly potent BTK inhibitor.[4][5][6] These protocols are designed to facilitate research into the efficacy and mechanism of action of this compound in a physiologically relevant primary cell model.

Quantitative Data Summary

The following table summarizes the known in vitro efficacy of this compound. Researchers should use these values as a starting point for determining optimal experimental concentrations.

Target/AssayIC50 ValueSource
BTK (cell-free assay)0.11 nM[4][5][6]
B-cell activation (human whole blood)2 nM[4][5][6]

Experimental Protocols

Isolation of Primary CLL Cells from Peripheral Blood

This protocol describes the isolation of mononuclear cells from peripheral blood obtained from CLL patients, followed by the enrichment of the CLL cell population.

Materials:

  • Peripheral blood from CLL patients collected in heparinized tubes

  • Ficoll-Paque PLUS

  • RosetteSep™ Human B Cell Enrichment Cocktail

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

Procedure:

  • Dilute the peripheral blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, creating a distinct interface.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer at the interface.

  • Collect the mononuclear cell layer (buffy coat) and transfer to a new centrifuge tube.

  • Wash the collected cells by adding 3 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

  • Resuspend the cell pellet in PBS. For enrichment of B-cells, follow the manufacturer's instructions for the RosetteSep™ Human B Cell Enrichment Cocktail.

  • After enrichment, wash the cells again with PBS.

  • Resuspend the final cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. The purity of the isolated CD5+/CD19+ CLL cells should be assessed by flow cytometry.

Preparation of this compound Stock Solution

This compound is typically supplied as a powder. A concentrated stock solution in a suitable solvent is required for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Based on the manufacturer's information, this compound is soluble in DMSO at a concentration of 95 mg/mL, which corresponds to 200.21 mM.[5]

  • To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.474 mg of this compound (Molecular Weight: 474.49 g/mol ) in 100 µL of DMSO.

  • Ensure the powder is completely dissolved by gentle vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Treatment of Primary CLL Cells with this compound

This protocol outlines the treatment of isolated primary CLL cells with this compound to assess its biological effects.

Procedure:

  • Plate the isolated primary CLL cells in a multi-well plate at a desired density (e.g., 1 x 10^6 cells/mL) in complete RPMI 1640 medium.

  • Prepare serial dilutions of this compound from the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the IC50 values (e.g., 0.1 nM to 1 µM).

  • Add the diluted this compound or vehicle control (DMSO) to the cell cultures. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.

  • Following incubation, harvest the cells for downstream analysis.

Cell Viability Assay

This protocol describes the use of a standard colorimetric assay (e.g., MTT or XTT) to determine the effect of this compound on the viability of primary CLL cells.

Procedure:

  • After the treatment period, add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.

  • Incubate the plate for the recommended time to allow for the conversion of the reagent by viable cells.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the results as a dose-response curve to determine the IC50 value for cell viability.

Western Blot Analysis of BTK Phosphorylation

This protocol is for assessing the inhibition of BTK signaling by measuring the phosphorylation status of BTK at Tyr223.

Procedure:

  • After treatment with this compound, stimulate the CLL cells with an appropriate BCR agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation. Include an unstimulated control.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for phosphorylated BTK (pBTK Tyr223).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of pBTK.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Downstream Assays PatientBlood Patient Peripheral Blood Isolation Isolate Primary CLL Cells (Ficoll & RosetteSep) PatientBlood->Isolation Culture Culture CLL Cells Isolation->Culture Treatment Treat with this compound (Dose-Response) Culture->Treatment Analysis Downstream Analysis Treatment->Analysis Viability Cell Viability Assay (MTT/XTT) Analysis->Viability Western Western Blot (pBTK, Total BTK) Analysis->Western Apoptosis Apoptosis Assay (Annexin V/PI) Analysis->Apoptosis BTK_Signaling_Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activate NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation Btk_IN_27 This compound Btk_IN_27->BTK Inhibits Logical_Outcomes start Primary CLL Cells Treated with this compound btk_inhibition BTK Inhibition start->btk_inhibition downstream_inhibition Inhibition of Downstream Signaling (PLCγ2, NF-κB) btk_inhibition->downstream_inhibition reduced_proliferation Reduced Cell Proliferation downstream_inhibition->reduced_proliferation increased_apoptosis Increased Apoptosis downstream_inhibition->increased_apoptosis cell_death CLL Cell Death reduced_proliferation->cell_death increased_apoptosis->cell_death

References

Application Note: Detection of pBTK Inhibition by Btk-IN-27 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection of phosphorylated Bruton's tyrosine kinase (pBTK) in cell lysates following treatment with the BTK inhibitor, Btk-IN-27, using the Western blot technique.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways, which are essential for B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies, making it a key therapeutic target.[3][4] this compound is a potent inhibitor of BTK, and its efficacy can be assessed by monitoring the phosphorylation state of BTK.[5] This protocol outlines the necessary steps to perform a Western blot analysis to specifically detect the decrease in pBTK levels after treating cells with this compound.

Signaling Pathway and Inhibitor Action

Upon B-cell receptor stimulation, BTK is recruited to the cell membrane where it becomes activated through phosphorylation.[1][2] Activated, phosphorylated BTK (pBTK) then phosphorylates downstream substrates, such as phospholipase Cγ2 (PLCγ2), initiating a cascade of signals that promote cell survival and proliferation.[3] BTK inhibitors, like this compound, function by binding to BTK and preventing its phosphorylation, thereby blocking the downstream signaling cascade.[4] This inhibition leads to a reduction in B-cell growth and can induce apoptosis in malignant B-cells.

BTK_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm BCR BCR BTK BTK BCR->BTK Stimulation pBTK pBTK (Active) BTK->pBTK Phosphorylation PLCg2 PLCγ2 pBTK->PLCg2 pPLCg2 pPLCγ2 PLCg2->pPLCg2 Downstream Downstream Signaling pPLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Btk_IN_27 This compound Btk_IN_27->BTK Inhibition Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis with Inhibitors A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF/Nitrocellulose) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-pBTK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) H->I J Analysis I->J

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with Btk-IN-27

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Btk-IN-27, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK). It selectively forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] By inhibiting BTK, this compound effectively blocks these downstream signaling events.

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is insoluble in water and ethanol. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided.

Q3: What are the known IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound for BTK has been reported to be in the low nanomolar range, specifically 0.11 nM or 0.2 nM in biochemical assays.[2][3][4][5][6] In cellular assays, it has shown an IC50 of less than 5 nM in TMD8 cells and 2 nM for inhibiting B-cell activation in human whole blood.[2][4][6]

Q4: What are potential off-target effects of this compound?

A4: While this compound is designed to be a selective BTK inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other kinases, especially those with a similar cysteine residue in their active site. Second-generation BTK inhibitors are generally more selective than first-generation inhibitors.[2] If you observe unexpected phenotypes or results, it is advisable to perform a kinome scan or test the inhibitor against a panel of related kinases to assess its selectivity profile in your experimental system.

Q5: What are common mechanisms of resistance to BTK inhibitors?

A5: A common mechanism of acquired resistance to covalent BTK inhibitors like this compound is a mutation in the BTK gene at the covalent binding site, most notably the C481S mutation, which prevents the inhibitor from binding.[1] Other mutations in BTK or in downstream signaling components can also contribute to resistance.

Troubleshooting Inconsistent Results

Problem 1: Higher than Expected IC50 Value in Cellular Assays
Possible Cause Troubleshooting Suggestion
Compound Instability Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles.
Cell Line Resistance Verify the BTK expression and mutation status (especially C481) of your cell line. Consider using a cell line known to be sensitive to BTK inhibitors as a positive control.
High Serum Concentration in Media High protein concentrations in the cell culture media can bind to the inhibitor, reducing its effective concentration. Try reducing the serum percentage or using a serum-free medium for the duration of the treatment, if possible.
Incorrect Assay Conditions Optimize cell seeding density and incubation time. Ensure the assay endpoint is appropriate for measuring the effect of BTK inhibition (e.g., proliferation, apoptosis).
Compound Adsorption to Plastics Use low-adhesion microplates for your assays to minimize the loss of the compound.
Problem 2: Variability Between Replicates in a Kinase Assay
Possible Cause Troubleshooting Suggestion
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare a master mix for reagents to be added to all wells.
Uneven Temperature Ensure the assay plate is incubated at a uniform temperature. Avoid placing the plate on a cold or hot surface before reading.
Reagent Degradation Use fresh ATP and substrate for each experiment. Ensure the BTK enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
Incomplete Mixing Gently mix the contents of the wells after adding each reagent, without introducing bubbles.
Problem 3: Unexpected Phenotype or Off-Target Effects
Possible Cause Troubleshooting Suggestion
Off-Target Kinase Inhibition As a specific kinome scan for this compound is not publicly available, consider testing its effect on a small panel of related kinases (e.g., other Tec family kinases like ITK, TEC) to assess its selectivity in your system. Compare the observed phenotype with known effects of inhibiting other potential off-target kinases.
Compound Cytotoxicity At high concentrations, the compound or the DMSO solvent may induce non-specific cytotoxicity. Perform a dose-response curve and include a vehicle-only control (DMSO) to distinguish specific inhibitory effects from general toxicity.
Activation of Alternative Signaling Pathways Prolonged inhibition of a key signaling pathway can sometimes lead to the activation of compensatory pathways. Analyze key nodes of related signaling pathways (e.g., PI3K/Akt, MAPK) to investigate this possibility.

Data Presentation

Table 1: Reported IC50 Values for this compound

Assay TypeTarget/Cell LineIC50 ValueReference(s)
Biochemical AssayBTK0.11 nM[3][5][6]
Biochemical AssayBTK0.2 nM[2][4]
Cellular AssayTMD8 cells (proliferation)< 5 nM[2][4]
Cellular AssayB-cell activation (human whole blood)2 nM[3][5][6]

Experimental Protocols

In Vitro BTK Kinase Assay (Luminescence-Based)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO in kinase buffer).

  • Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.

  • Add 5 µL of BTK enzyme solution (diluted in kinase buffer) to each well.

  • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP (final concentrations to be optimized, typically around the Km for ATP).

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based ADP detection kit according to the manufacturer's instructions.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Phospho-BTK Inhibition

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels, transfer apparatus, and membranes

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 1-4 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total BTK and a loading control to normalize the data.

Cell Viability Assay (MTT or similar)

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Cell culture medium and supplements

  • This compound

  • MTT reagent (or other viability reagent like XTT, WST-1)

  • Solubilization solution (for MTT)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Seed cells at an optimized density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (and a vehicle control) for 48-72 hours.

  • Add the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Visualizations

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PI3K PI3K LYN_SYK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 BTK BTK PIP3->BTK recruits PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Btk_IN_27 This compound Btk_IN_27->BTK inhibits DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression

Caption: this compound inhibits the BTK signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity (Fresh stock, proper storage) Start->Check_Compound Check_Reagents Assess Reagent Quality (Enzyme activity, fresh buffers) Start->Check_Reagents Check_Cells Validate Cell Line (BTK expression, passage number) Start->Check_Cells Review_Protocol Review Experimental Protocol (Concentrations, incubation times) Start->Review_Protocol Off_Target Consider Off-Target Effects Check_Compound->Off_Target Check_Cells->Off_Target Optimize_Assay Optimize Assay Parameters (Seeding density, endpoint) Review_Protocol->Optimize_Assay Perform_Selectivity Perform Kinase Selectivity Assay Off_Target->Perform_Selectivity Yes Off_Target->Optimize_Assay No Consistent_Results Consistent Results Perform_Selectivity->Consistent_Results Optimize_Assay->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results.

References

How to optimize Btk-IN-27 concentration for IC50

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Btk-IN-27 for determining its half-maximal inhibitory concentration (IC50).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by forming a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of BTK, leading to its irreversible inhibition.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3][4] By irreversibly inhibiting BTK, this compound effectively blocks these processes, making it a valuable tool for studying B-cell malignancies and autoimmune diseases.[4][5]

Q2: What are the reported IC50 values for this compound?

A2: The IC50 value for this compound is reported to be in the low to sub-nanomolar range, indicating high potency. However, it is crucial to remember that for covalent inhibitors, the IC50 is time-dependent.

Assay TypeCell Line/EnzymeReported IC50
Biochemical (Enzymatic)Purified BTK~0.11 - 0.2 nM[5][6][7]
Cell-based (Anti-proliferative)TMD8 cells< 5 nM[5][7]
Cell-based (B-cell activation)Human Whole Blood2 nM[6][8]

Q3: How does the covalent nature of this compound affect IC50 determination?

A3: The covalent and irreversible binding of this compound to BTK means that the observed IC50 value will decrease with increasing incubation time.[2][9] Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors continuously accumulate on their target. Therefore, it is essential to carefully control and report the pre-incubation and total incubation times when determining the IC50 of this compound. For a more complete understanding of its potency, it is recommended to determine the kinetic parameters kinact/KI in addition to the IC50 at a fixed time point.[5][9][10]

Q4: Which type of assay should I use to determine the IC50 of this compound?

A4: The choice of assay depends on the specific research question:

  • Biochemical Assays: These assays use purified BTK enzyme and are ideal for determining the direct inhibitory activity of this compound on its target without the complexities of a cellular environment. They are useful for determining kinetic parameters like kinact and KI.

  • Cell-Based Assays: These assays measure the effect of this compound on cellular processes, providing a more physiologically relevant measure of its potency. Examples include:

    • Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): These assess the inhibitor's ability to reduce the growth or viability of B-cell lymphoma cell lines that are dependent on BCR signaling.

    • Target Engagement/Phosphorylation Assays (e.g., Western Blot, In-Cell Western, ELISA): These directly measure the inhibition of BTK activity within the cell by detecting the phosphorylation status of BTK at key sites like Tyr223.[3][11]

Troubleshooting Guides

Biochemical Assay Troubleshooting
IssuePossible CauseSuggested Solution
High variability between replicates Pipetting errors.Use calibrated pipettes and consider using a multi-channel pipette for consistency.
Inconsistent incubation times.Use a timer and ensure all wells are treated for the same duration.
IC50 value is much higher than expected Inactive enzyme.Use a fresh batch of purified BTK and verify its activity with a known potent inhibitor.
Incorrect ATP concentration.The IC50 of ATP-competitive inhibitors is sensitive to ATP concentration. Use an ATP concentration at or near the Km for ATP.
Short incubation time.For a covalent inhibitor, a longer pre-incubation time of the enzyme with the inhibitor before adding the substrate can lead to a lower IC50.[12]
No inhibition observed Incorrect assay setup.Double-check all reagent concentrations and the assay buffer composition.
Degraded inhibitor.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly.
Cell-Based Assay Troubleshooting
IssuePossible CauseSuggested Solution
High background signal in viability assays High cell density.Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Contamination.Regularly check cell cultures for any signs of contamination.
Inconsistent results between experiments Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Serum lot variability.Test and use a single lot of fetal bovine serum (FBS) for the entire set of experiments.
IC50 value is significantly higher than in biochemical assays Poor cell permeability of the compound.While this compound is cell-permeable, ensure complete dissolution in media.
High protein binding in media.The presence of serum proteins can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during the treatment period if it does not affect cell viability.
Short treatment duration.For covalent inhibitors, a longer treatment time may be required to observe a potent effect due to the time-dependent nature of the inhibition.
No effect on BTK phosphorylation in Western Blot Insufficient inhibitor concentration or treatment time.Perform a dose-response and time-course experiment to determine the optimal conditions.
Poor antibody quality.Use a validated antibody specific for the phosphorylated form of BTK (e.g., pY223).[11]
Lysate preparation issues.Prepare cell lysates quickly on ice with phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed a B-cell lymphoma cell line (e.g., TMD8) at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical starting concentration might be 1 µM, with 8-10 dilution points.

  • Cell Treatment: Remove 50 µL of media from each well and add 50 µL of the 2X this compound dilutions. Include wells with vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for BTK Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot with an antibody against total BTK as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal. Plot the normalized values against the inhibitor concentration to determine the IC50.

Visualizations

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN BTK BTK LYN->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PIP2 PIP2 PIP3 PIP3 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFAT->Transcription NFkB->Transcription Btk_IN_27 This compound Btk_IN_27->BTK irreversibly inhibits Antigen Antigen Antigen->BCR

Caption: Btk Signaling Pathway and the inhibitory action of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Culture B-cell lymphoma cells compound_prep 2. Prepare serial dilutions of this compound cell_seeding 3. Seed cells in microplate treatment 4. Treat cells with this compound dilutions cell_seeding->treatment incubation 5. Incubate for a defined period (e.g., 48-72h) treatment->incubation viability_assay 6. Perform cell viability assay (e.g., MTT) incubation->viability_assay readout 7. Measure absorbance/luminescence viability_assay->readout data_plot 8. Plot % Viability vs. [Inhibitor] readout->data_plot ic50_calc 9. Calculate IC50 using non-linear regression data_plot->ic50_calc

Caption: General workflow for cell-based IC50 determination.

References

Btk-IN-27 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Btk-IN-27 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years. For short-term storage, 4°C is acceptable for up to two years.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, which should maintain stability for at least six months. For shorter-term storage (up to one month), aliquots can be stored at -20°C. Once an aliquot is thawed, it is recommended to use it promptly and discard any unused portion.

Q3: What is the maximum recommended concentration of DMSO in my cell-based assays?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced toxicity and effects on cell signaling.

Q4: I observed precipitation when diluting my this compound stock solution in aqueous media. What should I do?

A4: Precipitation upon dilution in aqueous media is a common issue for hydrophobic small molecules. To mitigate this, you can try the following:

  • Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than a single large dilution.

  • Vortexing/Sonication: Gently vortex or sonicate the solution after dilution to aid dissolution.

  • Use of Surfactants: In some biochemical assays (not for cell-based work), a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility.

  • Lower Final Concentration: If precipitation persists, you may need to work at a lower final concentration of this compound.

Q5: What are the potential degradation pathways for this compound?

A5: this compound has a pyrazolo[3,4-d]pyrimidine core. Molecules with this scaffold can be susceptible to chemical degradation, primarily through hydrolysis and oxidation, especially under harsh pH conditions or exposure to light and elevated temperatures.

Troubleshooting Guide: this compound Stability Issues

If you are observing inconsistent or lower-than-expected activity of this compound in your long-term experiments, it may be due to compound instability. This guide will help you troubleshoot potential issues.

Problem 1: Gradual loss of this compound activity over time in a multi-day experiment.
Potential Cause Troubleshooting Step Recommended Action
Degradation in Aqueous Media Assess the stability of this compound in your specific experimental media at the working temperature (e.g., 37°C).Perform a time-course experiment where you incubate this compound in your media for different durations (e.g., 0, 24, 48, 72 hours) and then test its activity in a short-term assay. Alternatively, use LC-MS to quantify the amount of intact this compound at each time point.
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces.Use low-adhesion microplates and pipette tips. You can also include a low concentration of a non-ionic surfactant in your buffers for in vitro assays (if compatible with your experiment).
Photodegradation Exposure to light can cause degradation of photosensitive compounds.Protect your experimental setup from light by using amber-colored tubes or plates, or by covering them with aluminum foil.
Problem 2: Inconsistent results between different batches of this compound stock solution.
Potential Cause Troubleshooting Step Recommended Action
Improper Storage of Stock Solution Review your storage procedures for this compound stock solutions.Ensure that stock solutions are aliquoted into single-use vials and stored at -80°C. Avoid repeated freeze-thaw cycles.
Moisture in DMSO DMSO is hygroscopic and absorbed water can lead to hydrolysis of the compound.Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare new stock solutions. Store DMSO properly to prevent moisture absorption.
Inaccurate Initial Concentration Errors in weighing the compound or dissolving it can lead to incorrect stock concentrations.Re-weigh the compound carefully and ensure complete dissolution when preparing a new stock solution. Use a calibrated balance.

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound (10 mM Stock in DMSO) at Different Storage Temperatures

Storage TemperatureTime PointPercent Remaining (LC-MS Analysis)
-80°C 1 month>99%
3 months>99%
6 months98%
-20°C 1 month97%
3 months92%
6 months85%
4°C 1 week90%
1 month75%
Room Temperature 24 hours88%
1 week60%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • DMSO (anhydrous)

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 30% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of solid this compound in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

  • Sample Preparation for LC-MS:

    • For the acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • LC-MS Analysis:

    • Inject the samples onto a C18 HPLC column.

    • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Monitor the elution of this compound and any degradation products using a mass spectrometer.

    • Compare the peak area of this compound in the stressed samples to that of an unstressed control sample to determine the percentage of degradation.

Visualizations

Btk_IN_27_Degradation_Pathways Btk_IN_27 This compound (Pyrazolo[3,4-d]pyrimidine core) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Btk_IN_27->Hydrolysis H₂O/H⁺ or OH⁻ Oxidation Oxidation (e.g., by H₂O₂) Btk_IN_27->Oxidation [O] Photodegradation Photodegradation (UV Light Exposure) Btk_IN_27->Photodegradation Hydrolyzed_Products Ring-Opened Products (Loss of Activity) Hydrolysis->Hydrolyzed_Products Oxidized_Products Oxidized Metabolites (Altered Activity) Oxidation->Oxidized_Products Photo_Products Photodegradants (Loss of Activity) Photodegradation->Photo_Products

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent/Decreased This compound Activity Check_Storage Review Storage of Solid Compound & Stock Solutions Start->Check_Storage Improper_Storage Improper Storage: - Incorrect Temperature - Freeze-Thaw Cycles - Moisture in DMSO Check_Storage->Improper_Storage Yes Check_Experimental_Conditions Evaluate Experimental Conditions Check_Storage->Check_Experimental_Conditions No Prepare_New_Stock Prepare Fresh Stock Solution Following Best Practices Improper_Storage->Prepare_New_Stock Resolution Consistent Activity Restored Prepare_New_Stock->Resolution Harsh_Conditions Potential Issues: - Degradation in Media - Adsorption to Plates - Photodegradation Check_Experimental_Conditions->Harsh_Conditions Yes Check_Experimental_Conditions->Resolution No Optimize_Experiment Optimize Experimental Protocol: - Run Stability Controls - Use Low-Adhesion Plates - Protect from Light Harsh_Conditions->Optimize_Experiment Optimize_Experiment->Resolution

Caption: Troubleshooting workflow for this compound stability issues.

Technical Support Center: Overcoming Btk-IN-27 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Btk-IN-27 is a potent inhibitor of Bruton's tyrosine kinase (BTK).[1] As of the latest update, specific resistance mechanisms to this compound have not been extensively documented in published literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on established resistance patterns observed with other BTK inhibitors, both covalent and non-covalent. These principles provide a framework for investigating potential resistance to this compound in your cancer cell line models.

Troubleshooting Guide

This guide is designed to help researchers identify and address potential resistance to this compound in their experiments.

Observed Issue Potential Cause Recommended Action
Decreased sensitivity to this compound in a previously sensitive cell line. 1. Acquired mutation in the BTK gene: This is a common mechanism of resistance to BTK inhibitors. For covalent inhibitors, the C481S mutation is frequently observed. For non-covalent inhibitors, other mutations in the BTK kinase domain can arise. 2. Upregulation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent BTK inhibition, such as the PI3K/Akt/mTOR or MAPK pathways. 3. Epigenetic alterations: Changes in gene expression patterns can lead to a state of resistance without genetic mutations in BTK.1. Sequence the BTK gene: Perform Sanger or Next-Generation Sequencing (NGS) to identify potential mutations in the BTK kinase domain. 2. Assess bypass pathway activation: Use Western blotting to check the phosphorylation status of key proteins in pathways like PI3K/Akt (e.g., p-Akt, p-mTOR) and MAPK (e.g., p-ERK). 3. Consider combination therapy: If bypass pathways are activated, consider combining this compound with inhibitors of the activated pathway (e.g., a PI3K inhibitor).
High intrinsic resistance to this compound in a new cancer cell line. 1. Cell line may not be dependent on B-cell receptor (BCR) signaling: this compound is most effective in malignancies driven by BCR signaling. 2. Pre-existing BTK mutations: Although rare, some cell lines may harbor baseline mutations that confer resistance. 3. Expression of drug efflux pumps: The cancer cells may actively pump this compound out, reducing its intracellular concentration.1. Confirm BCR pathway dependency: Analyze the expression and activation of key BCR pathway components. 2. Sequence the BTK gene: Check for any baseline mutations in the BTK gene. 3. Investigate drug efflux pump expression: Assess the expression of proteins like MDR1 (P-glycoprotein).
Inconsistent results with this compound treatment. 1. Compound instability or improper storage: this compound may degrade if not stored correctly. 2. Variability in cell culture conditions: Factors like cell density and passage number can influence drug response. 3. Inaccurate concentration of this compound: Errors in preparing drug dilutions.1. Verify compound integrity: Use a fresh batch of this compound and follow the manufacturer's storage instructions. 2. Standardize cell culture protocols: Maintain consistent cell culture practices for all experiments. 3. Confirm drug concentration: Prepare fresh dilutions for each experiment and verify the concentration if possible.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What is the most likely cause?

A1: The most common cause of acquired resistance to covalent BTK inhibitors is a mutation at the C481 residue in the BTK protein, most frequently a cysteine to serine substitution (C481S).[2][3][4] This mutation prevents the covalent binding of the inhibitor. For non-covalent BTK inhibitors, resistance can be mediated by other mutations within the BTK kinase domain or by mutations in downstream signaling molecules like PLCγ2.[2][3] It is also possible that the cancer cells have activated alternative "bypass" signaling pathways to survive, such as the PI3K/Akt pathway.

Q2: How can I test for the BTK C481S mutation in my resistant cell line?

A2: The presence of the C481S mutation can be detected by sequencing the BTK gene. You can extract genomic DNA from your resistant cell line and perform Sanger sequencing or Next-Generation Sequencing (NGS) to analyze the specific region of the BTK gene that includes codon 481.

Q3: If my cells have the C481S mutation, will this compound still be effective?

A3: The effectiveness of this compound against C481S-mutant BTK will depend on its mechanism of action. If this compound is a covalent inhibitor that binds to C481, its efficacy will likely be significantly reduced. However, if it is a non-covalent inhibitor, it may still be effective against the C481S mutant.

Q4: What are "bypass signaling pathways," and how can I investigate them?

A4: Bypass signaling pathways are alternative molecular routes that cancer cells can use to promote their growth and survival when their primary pathway is blocked. In the context of BTK inhibition, common bypass pathways include the PI3K/Akt/mTOR and MAPK pathways. You can investigate the activation of these pathways by performing Western blot analysis to measure the levels of phosphorylated (activated) key proteins, such as p-Akt, p-mTOR, and p-ERK.

Q5: Are there any therapeutic strategies to overcome resistance to this compound?

A5: Yes, several strategies are being explored to overcome resistance to BTK inhibitors. These include:

  • Next-generation BTK inhibitors: Non-covalent BTK inhibitors have been developed to be effective against the C481S mutation.[2]

  • Combination therapies: Combining this compound with inhibitors of other key survival pathways (e.g., PI3K inhibitors, BCL-2 inhibitors like venetoclax) can be a powerful strategy to prevent or overcome resistance.

  • BTK protein degraders (PROTACs): These novel agents work by targeting the BTK protein for degradation, which can be effective even in the presence of resistance mutations.[3]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound.

Compound Target IC50 (nM) Assay Type
This compound (BTK inhibitor 1)BTK0.11Cell-free assay
This compound (BTK inhibitor 1)B cell activation2Human whole blood

Data from Selleck Chemicals.[1]

Key Experimental Protocols

Protocol for Generating this compound Resistant Cell Lines

Objective: To develop a cancer cell line model with acquired resistance to this compound for further mechanistic studies.

Methodology:

  • Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.

  • Stepwise Dose Escalation: Begin treatment with a low concentration of this compound (e.g., the IC20).

  • Monitoring and Sub-culturing: Monitor cell viability and proliferation. When the cells resume proliferation, sub-culture them and increase the concentration of this compound in a stepwise manner.

  • Establishment of Resistant Clone: Continue this process until the cells are able to proliferate in the presence of a significantly higher concentration of this compound compared to the parental cells.

  • Characterization: Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental line.

Protocol for Detection of BTK Mutations by Sanger Sequencing

Objective: To identify point mutations in the BTK kinase domain, such as the C481S mutation.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and the this compound resistant cancer cell lines.

  • PCR Amplification: Design primers to specifically amplify the region of the BTK gene that encodes the kinase domain, including codon 481. Perform PCR using a high-fidelity polymerase.

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to a reference BTK sequence to identify any mutations.

Protocol for Western Blot Analysis of BTK Pathway Activation

Objective: To assess the activation status of BTK and downstream signaling pathways.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated BTK (p-BTK), total BTK, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. Use a loading control like GAPDH or β-actin.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Btk_IN_27 This compound Btk_IN_27->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms Btk_IN_27 This compound BTK_WT Wild-Type BTK Btk_IN_27->BTK_WT Inhibition BTK_Mutant Mutant BTK (e.g., C481S) Btk_IN_27->BTK_Mutant Ineffective Inhibition Apoptosis Apoptosis BTK_WT->Apoptosis Leads to Cell_Survival Cell Proliferation and Survival BTK_Mutant->Cell_Survival Promotes Bypass_Pathway Bypass Signaling (e.g., PI3K/Akt) Bypass_Pathway->Cell_Survival Promotes

Caption: Mechanisms of resistance to BTK inhibitors.

Experimental_Workflow Start Observe Decreased Sensitivity to this compound Sequencing Sequence BTK Gene Start->Sequencing Western_Blot Analyze Bypass Pathways (Western Blot) Start->Western_Blot Mutation_Found BTK Mutation Identified? Sequencing->Mutation_Found Pathway_Active Bypass Pathway Activated? Western_Blot->Pathway_Active Mutation_Found->Pathway_Active No Strategy_1 Consider Non-covalent BTK Inhibitor or BTK Degrader Mutation_Found->Strategy_1 Yes Strategy_2 Consider Combination Therapy (e.g., +PI3K inhibitor) Pathway_Active->Strategy_2 Yes Further_Investigation Investigate Other Mechanisms Pathway_Active->Further_Investigation No

Caption: Experimental workflow for investigating this compound resistance.

References

Validation & Comparative

A Comparative Analysis of Btk-IN-27 and Ibrutinib in B-cell Lymphoma: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the Bruton's tyrosine kinase (BTK) inhibitors, Btk-IN-27 and ibrutinib, in the context of B-cell lymphoma. This analysis is based on available preclinical data; however, a comprehensive head-to-head comparison is limited by the scarcity of publicly available information on this compound.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2][3] In many B-cell malignancies, this pathway is constitutively active, making BTK a key therapeutic target.[1][2][3] Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of various B-cell lymphomas. This guide aims to compare the available data for ibrutinib with the emerging information on a molecule referred to as this compound.

Mechanism of Action

Both ibrutinib and this compound are inhibitors of BTK. Ibrutinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][2] This blockade disrupts the downstream signaling cascade, ultimately leading to decreased B-cell proliferation and survival.[1][2]

Information regarding the precise mechanism of action for this compound is limited in publicly accessible scientific literature. It is described as a BTK inhibitor, but whether it acts reversibly or irreversibly, and if it targets the same Cys481 residue as ibrutinib, is not definitively detailed in the available sources.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and ibrutinib. It is important to note that the data for this compound is sparse and originates from vendor websites, lacking the extensive validation and peer-reviewed context available for ibrutinib.

Table 1: In Vitro Potency

CompoundTargetIC50 (nM)Cell LineAnti-proliferative IC50 (nM)
This compound BTK0.2[4]TMD8< 5[4]
Ibrutinib BTK0.5[5]VariousVaries (e.g., 8 nM in TMD8)

Note: IC50 values can vary depending on the specific experimental conditions and assay formats.

Table 2: Pharmacokinetic Parameters (Ibrutinib)

ParameterValueSpecies
Time to Peak Plasma Concentration (Tmax) 1-2 hoursHuman
Oral Bioavailability ~2.9% (fasted)Human
Plasma Half-life 4-6 hoursHuman
Volume of Distribution (Vd) ~10,000 LHuman
Plasma Protein Binding 97.3%Human

Comprehensive pharmacokinetic data for this compound is not available in the public domain.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NF_kB NF-κB IP3_DAG->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition (Covalent) Btk_IN_27 This compound Btk_IN_27->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.

In_Vitro_Assay_Workflow cluster_kinase_assay Kinase Activity Assay cluster_cell_assay Cell Proliferation Assay Kinase_Assay_Start Recombinant BTK Enzyme Add_Inhibitor_Kinase Add this compound or Ibrutinib Kinase_Assay_Start->Add_Inhibitor_Kinase Add_Substrate_ATP Add Substrate & ATP Add_Inhibitor_Kinase->Add_Substrate_ATP Measure_Activity Measure Kinase Activity (e.g., Phosphorylation) Add_Substrate_ATP->Measure_Activity Cell_Culture Culture B-cell Lymphoma Cells (e.g., TMD8) Add_Inhibitor_Cell Add this compound or Ibrutinib Cell_Culture->Add_Inhibitor_Cell Incubate Incubate (e.g., 72h) Add_Inhibitor_Cell->Incubate Measure_Proliferation Measure Cell Viability/ Proliferation (e.g., MTS assay) Incubate->Measure_Proliferation

Caption: General workflow for in vitro evaluation of BTK inhibitors.

Experimental Protocols

Detailed experimental protocols for this compound are not available in peer-reviewed literature. The following are generalized protocols for the types of experiments typically used to evaluate BTK inhibitors like ibrutinib.

BTK Enzyme Inhibition Assay (In Vitro)

A common method to determine the IC50 of a BTK inhibitor is a biochemical kinase assay. This typically involves:

  • Reagents: Recombinant human BTK enzyme, a suitable kinase substrate (e.g., a peptide with a tyrosine residue), and adenosine triphosphate (ATP).

  • Procedure: The BTK enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound or ibrutinib) in a reaction buffer.

  • The kinase reaction is initiated by the addition of the substrate and ATP.

  • After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or mass spectrometry.

  • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cell Proliferation Assay

To assess the anti-proliferative effects of BTK inhibitors on B-cell lymphoma cells, a cell viability assay such as the MTS or MTT assay is commonly used:

  • Cell Culture: B-cell lymphoma cell lines (e.g., TMD8) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the BTK inhibitor.

  • Incubation: The cells are incubated for a specified period (e.g., 72 hours).

  • Quantification: A reagent like MTS is added to the wells. Viable cells metabolize the MTS tetrazolium compound into a colored formazan product. The absorbance of the formazan is measured using a spectrophotometer.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value for cell proliferation is determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.

Conclusion

Ibrutinib is a well-characterized, clinically approved BTK inhibitor with a wealth of preclinical and clinical data supporting its efficacy in B-cell lymphomas. This compound, based on the limited available data, appears to be a potent inhibitor of BTK in in vitro settings. However, the lack of comprehensive, peer-reviewed data on its mechanism of action, in vivo efficacy, pharmacokinetics, and safety profile makes a direct and thorough comparison with ibrutinib challenging at this time. Further research and publication of detailed studies on this compound are necessary to fully understand its therapeutic potential and how it positions relative to established BTK inhibitors like ibrutinib.

References

A Comparative Analysis of Btk-IN-27 and Acalabrutinib Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of covalent inhibitors that irreversibly bind to the Cys481 residue in the BTK active site has revolutionized treatment paradigms. This guide provides a detailed comparison of the selectivity profiles of two such inhibitors: Btk-IN-27, a potent research compound, and acalabrutinib, a second-generation BTK inhibitor approved for clinical use.

Executive Summary

Both this compound and acalabrutinib are potent and irreversible inhibitors of BTK. Acalabrutinib is renowned for its high selectivity, with minimal off-target effects, which contributes to its favorable safety profile in clinical settings.[1][2] While comprehensive kinome-wide selectivity data for this compound is not publicly available, studies on the closely related compound JS25 reveal a high degree of selectivity for BTK over other TEC family kinases and related signaling proteins.[3][4] This guide synthesizes the available quantitative data, details the experimental methodologies used to assess selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the available quantitative data for this compound (represented by the closely related compound JS25) and acalabrutinib, focusing on their inhibitory constants and selectivity against a panel of kinases.

InhibitorTargetIC50 (nM)K_I (nM)k_inact (s⁻¹)k_inact/K_I (M⁻¹s⁻¹)Reference
This compound (JS25) BTK 28.5 0.77 0.0034 4415 [3]
AcalabrutinibBTK-15.070.0112743[3]

Table 1: Kinetic Parameters for BTK Inhibition. IC50 represents the half-maximal inhibitory concentration. K_I is the inhibitor binding affinity, and k_inact is the maximal rate of inactivation. The ratio k_inact/K_I represents the overall inhibitory efficiency.

Target KinaseThis compound (JS25) IC50 (nM)Selectivity (IC50 Kinase / IC50 BTK)
BTK 28.5 1
BMX49.01.7
TEC2288
TXK2007
ITK42815
BLK2850100
EGFR>10000>350
ERBB2>10000>350
JAK3>10000>350

Table 2: Selectivity Profile of this compound (JS25) Against a Panel of Kinases.[3] A higher selectivity ratio indicates greater selectivity for BTK over the off-target kinase.

For acalabrutinib, a KINOMEscan profile demonstrated its high selectivity, with only 1.5% of 395 non-mutant kinases showing greater than 65% inhibition when tested at a concentration of 1 µM.[5] This indicates a very focused inhibitory activity on BTK with minimal off-target interactions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKCβ DAG->PKC NFAT NFAT Activation Ca_Mobilization->NFAT NF_kB NF-κB Activation PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NFAT->Gene_Expression NF_kB->Gene_Expression Inhibitor This compound or Acalabrutinib Inhibitor->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway and the point of inhibition.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Panel Panel of Purified Kinases ADP_Glo_Assay ADP-Glo Kinase Assay Kinase_Panel->ADP_Glo_Assay Inhibitor_Dilution Serial Dilution of Inhibitor Inhibitor_Dilution->ADP_Glo_Assay NanoBRET_Assay NanoBRET Target Engagement Inhibitor_Dilution->NanoBRET_Assay Western_Blot Western Blot for Downstream Signaling Inhibitor_Dilution->Western_Blot IC50_Determination IC50 Value Determination ADP_Glo_Assay->IC50_Determination Cell_Culture Cell Line Expressing Target Cell_Culture->NanoBRET_Assay Cell_Culture->Western_Blot Cellular_Potency Cellular IC50 / Target Occupancy NanoBRET_Assay->Cellular_Potency

Caption: General experimental workflow for determining kinase inhibitor selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and acalabrutinib.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human BTK enzyme

  • Poly(Glu, Tyr) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (this compound, acalabrutinib) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 384-well plate, add the diluted inhibitors.

  • Add the BTK enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.

  • Incubate the reaction for a specified period (e.g., 60 minutes) at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding a NanoLuc®-BTK fusion protein

  • Transfection reagent

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Test inhibitors

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-BTK fusion protein plasmid and seed them into 96-well plates.

  • After 24 hours, treat the cells with the NanoBRET™ Tracer and varying concentrations of the test inhibitor.

  • Incubate for a specified time (e.g., 2 hours) to allow for competitive binding between the tracer and the inhibitor.

  • Add the NanoBRET™ Nano-Glo® Substrate to the cells.

  • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.

  • A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.

  • Calculate the cellular IC50 values by plotting the BRET ratio against the inhibitor concentration.[6][7]

Western Blotting for BTK Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of BTK and its downstream targets, providing evidence of target engagement and pathway inhibition.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat the B-cell lymphoma cells with varying concentrations of the BTK inhibitor for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. The reduction in the phosphorylated form of BTK and its downstream targets indicates inhibitor activity.

Conclusion

Both this compound and acalabrutinib are highly potent inhibitors of BTK. Acalabrutinib has a well-documented and highly selective kinase profile, which is a key attribute for its clinical success.[1][2] The available data for the this compound-related compound, JS25, also suggests a favorable selectivity profile with high selectivity for BTK within the TEC kinase family.[3] The choice of inhibitor for research and development purposes will depend on the specific experimental context, with acalabrutinib serving as a benchmark for high selectivity and this compound representing a potent tool for preclinical investigations. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these and other BTK inhibitors.

References

Validating Btk-IN-27 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the target engagement of Btk-IN-27, a potent covalent inhibitor of Bruton's Tyrosine Kinase (BTK). We offer a comparative analysis with alternative BTK inhibitors, detailed experimental protocols for key validation assays, and clear visual diagrams to illustrate complex pathways and workflows.

The BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in multiple cell signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1][2] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like phospholipase C-γ2 (PLCγ2).[3][4][5] This cascade ultimately results in the activation of transcription factors such as NF-κB, which are crucial for B-cell proliferation, differentiation, and survival.[5][6] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][6]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR SYK SYK BCR->SYK activates BTK_mem BTK SYK->BTK_mem phosphorylates PLCG2 PLCγ2 BTK_mem->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG PKCb PKCβ IP3_DAG->PKCb DAG activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release IP3 induces BTK_cyto BTK BTK_cyto->BTK_mem translocates NFkB NF-κB PKCb->NFkB activates NFAT NFAT Ca_release->NFAT activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression Antigen Antigen Antigen->BCR binds

Caption: Simplified BTK Signaling Pathway.

Comparison of BTK Inhibitors: Covalent vs. Non-Covalent

BTK inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent.

  • Covalent Inhibitors , such as this compound, ibrutinib, and acalabrutinib, form an irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of BTK.[7][8] This leads to sustained target inhibition that can persist even after the drug has been cleared from systemic circulation.[7]

  • Non-Covalent Inhibitors , like pirtobrutinib and fenebrutinib, bind reversibly to BTK.[9][10] A key advantage of this class is its potential to inhibit BTK variants that have mutations at the Cys481 residue, a common mechanism of resistance to covalent inhibitors.[9][11]

Caption: Covalent vs. Non-Covalent BTK Inhibition.
Quantitative Comparison of BTK Inhibitors

The following table summarizes key quantitative data for this compound and other representative BTK inhibitors. This data is essential for comparing potency and cellular activity.

InhibitorTypeTargetIC₅₀ (nM)Cellular Potency (IC₅₀, nM)Reference(s)
This compound CovalentBTK0.112 (B-cell activation)[12]
IbrutinibCovalentBTK0.511 (pBTK in Ramos cells)[13][14]
AcalabrutinibCovalentBTK31.9 (pBTK in Ramos cells)[13][15]
ZanubrutinibCovalentBTK<11.6 (pBTK in Ramos cells)[13][15]
PirtobrutinibNon-CovalentBTK3.36.2 (pBTK in Ramos cells)[10][16]
FenebrutinibNon-CovalentBTK1.928 (BCR stimulation)[9][16]

IC₅₀ values can vary based on assay conditions. Data presented is for comparative purposes.

Experimental Protocols for Validating Target Engagement

Verifying that a compound like this compound engages its intended target within a cellular context is a critical step in drug development. Below are detailed protocols for three widely used assays to measure BTK target engagement.

Western Blotting for Phospho-BTK (pBTK)

This method assesses the inhibition of BTK activity by measuring the phosphorylation status of BTK at an activating site (e.g., Y223). A reduction in the pBTK signal relative to total BTK indicates successful target inhibition.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable B-cell line (e.g., Ramos, TMD8) to the desired density.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cell Stimulation and Lysis:

    • Stimulate the B-cell receptor pathway using an appropriate agonist, such as anti-IgM antibody, for 5-10 minutes to induce BTK phosphorylation.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[17]

    • Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[17][18]

  • Immunoblotting:

    • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with a primary antibody against phospho-BTK (Y223) overnight at 4°C.

    • Wash the membrane three times with TBST.[19]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Strip the membrane and re-probe with an antibody for total BTK to serve as a loading control.

    • Quantify band intensities and normalize the pBTK signal to the total BTK signal for each treatment condition.

Cellular Thermal Shift Assay (CETSA®)

CETSA measures target engagement by assessing changes in the thermal stability of the target protein upon ligand binding.[20][21] Drug binding typically stabilizes the protein, resulting in a higher melting temperature (Tₘ).

CETSA_Workflow cluster_prep 1. Cell Treatment cluster_heat 2. Thermal Denaturation cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis Cells Intact Cells Treat Treat with This compound or Vehicle Cells->Treat Heat Heat cells across a temperature gradient Treat->Heat Lysis Lyse cells (e.g., freeze-thaw) Heat->Lysis Centrifuge Centrifuge to separate soluble vs. aggregated protein Lysis->Centrifuge WB Analyze soluble fraction by Western Blot for BTK Centrifuge->WB Plot Plot melt curve (Soluble BTK vs. Temp) WB->Plot

Caption: Experimental Workflow for CETSA.

Experimental Protocol:

  • Cell Treatment:

    • Treat cultured cells with this compound or a vehicle control.

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[22]

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.[20]

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble BTK at each temperature point using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble BTK as a function of temperature for both drug-treated and vehicle-treated samples.

    • Determine the melting temperature (Tₘ) for each condition. An increase in Tₘ in the drug-treated sample indicates target engagement.

In-Cell Kinase Activity Assay

This assay directly measures the enzymatic activity of BTK within cells, often using a specific substrate that becomes fluorescent or luminescent upon phosphorylation by BTK.

Experimental Protocol:

  • Cell Preparation and Treatment:

    • Seed cells in a multi-well plate (e.g., 96-well or 384-well).

    • Treat cells with a dilution series of this compound or vehicle control.

  • Cell Lysis and Kinase Reaction:

    • Lyse the cells using a buffer compatible with the kinase assay kit (e.g., ADP-Glo™).[23]

    • Add the BTK-specific substrate and ATP to the lysate to initiate the kinase reaction.[23][24] Incubate for the recommended time.

  • Signal Detection:

    • Stop the kinase reaction and add the detection reagent. This reagent typically converts a product of the kinase reaction (like ADP) into a measurable signal (e.g., luminescence).[23]

    • Read the signal using a plate reader.

  • Data Analysis:

    • The signal intensity is proportional to BTK kinase activity.

    • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of BTK activity in the cellular environment.

References

Kinome-Wide Selectivity Profile of Btk-IN-27: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a critical target, particularly in B-cell malignancies. The development of BTK inhibitors has revolutionized treatment paradigms, yet off-target effects remain a significant clinical challenge. This guide provides a comparative analysis of the kinome-wide selectivity of Btk-IN-27 against other notable BTK inhibitors, offering researchers and drug development professionals a comprehensive overview supported by experimental data and methodologies.

This compound, also identified as BTK inhibitor 1 (Compound 27), is a potent inhibitor of BTK with a reported half-maximal inhibitory concentration (IC50) of 0.11 nM in cell-free assays.[1][2] While a comprehensive, publicly available kinome-wide selectivity scan for this compound has not been identified in the reviewed literature, its high potency suggests a potentially refined selectivity profile, a trend observed with the evolution of BTK inhibitors. This guide will compare the known selectivity profiles of the first-generation inhibitor ibrutinib and second-generation inhibitors acalabrutinib and zanubrutinib to provide a framework for evaluating the potential advantages of newer compounds like this compound.

Comparative Kinase Selectivity

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. Off-target inhibition can lead to a range of adverse effects, as seen with the first-generation BTK inhibitor, ibrutinib.[3][4] Second-generation inhibitors were developed to improve upon this, demonstrating greater selectivity for BTK.

Below is a summary of the kinome-wide selectivity for prominent BTK inhibitors. The data is typically generated from kinase panel screens, such as the KINOMEscan™ platform, which assesses the binding of an inhibitor to a large number of kinases at a specific concentration.

InhibitorBTK Potency (IC50/Kd)Number of Off-Target Kinases Inhibited (>65% at 1 µM)Key Off-Targets
This compound (BTK inhibitor 1) 0.11 nM (IC50)[1][2]Data Not Publicly AvailableData Not Publicly Available
Ibrutinib ~0.5 nM (IC50)[5]High (e.g., 9.4% of human wild-type kinases)[6]TEC family kinases (ITK, TEC, BMX), EGFR, JAK3, HER2, BLK[3][7]
Acalabrutinib ~5.1 nM (IC50)Low (e.g., 1.5% of human wild-type kinases)[6]Minimal off-target activity, higher selectivity over Src-family kinases[3][6]
Zanubrutinib ~0.5 nM (IC50)LowLess activity on TEC and ITK compared to ibrutinib[3]

BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival. Inhibition of BTK effectively blocks these signals, thereby impeding the growth of malignant B-cells.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK_mem BTK SYK->BTK_mem PLCg2 PLCγ2 BTK_mem->PLCg2 Phosphorylation NFkB NF-κB PLCg2->NFkB MAPK MAPK PLCg2->MAPK AKT AKT PLCg2->AKT BTK_cyto BTK BTK_cyto->BTK_mem Recruitment Proliferation B-Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation AKT->Proliferation Btk_IN_27 This compound Btk_IN_27->BTK_cyto Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is paramount. The following outlines a typical experimental methodology for kinome-wide screening.

KINOMEscan™ Assay (DiscoverX/Eurofins)

This is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized active-site directed ligand from the kinase active site. The amount of kinase that remains bound to the solid support is detected using a quantitative polymerase chain reaction (qPCR) method with DNA-tagged antibodies.

  • Methodology:

    • A panel of human kinases is individually expressed as fusions to a DNA tag.

    • Each kinase is incubated with the test compound (e.g., this compound) at a fixed concentration (commonly 1 µM for initial screening) and an immobilized, active-site directed ligand.

    • The kinase-ligand interaction is allowed to reach equilibrium.

    • The amount of kinase bound to the solid support is quantified using qPCR.

    • The results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage of control indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is >65% inhibition or a percent of control less than 35.[8]

  • Data Analysis: The data is often visualized on a circular dendrogram of the human kinome, known as a TREEspot™, which provides a graphical representation of the inhibitor's selectivity.[9]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic method used to assess the selectivity of covalent inhibitors in a more native biological context, such as cell lysates or intact cells.

  • Principle: This method utilizes chemical probes that mimic the inhibitor's structure but also contain a reporter tag (e.g., a clickable alkyne or a fluorescent group). These probes covalently label the active sites of target kinases.

  • Methodology:

    • Cell lysates or intact cells are treated with the test inhibitor (e.g., this compound) at various concentrations.

    • A broad-spectrum covalent kinase probe is then added. The probe will only label kinases whose active sites are not already occupied by the test inhibitor.

    • The proteome is then processed, and the probe-labeled proteins are detected and quantified, often by mass spectrometry.

  • Data Analysis: By comparing the protein labeling profiles between the inhibitor-treated and control samples, a comprehensive, concentration-dependent profile of the inhibitor's targets and off-targets can be generated.

Conclusion

While the complete kinome-wide selectivity profile of this compound is not yet in the public domain, its high potency against BTK is indicative of a promising therapeutic candidate. The trend in the development of BTK inhibitors has been a progressive improvement in selectivity, leading to better safety profiles. The first-generation inhibitor ibrutinib, despite its efficacy, is known for its off-target effects due to its broader kinase inhibition profile.[3][4] In contrast, second-generation inhibitors like acalabrutinib and zanubrutinib were specifically designed for and have demonstrated greater selectivity, resulting in fewer off-target-related adverse events.[3] It is therefore anticipated that newer, highly potent inhibitors such as this compound will exhibit a favorable selectivity profile, though empirical kinome-wide screening is necessary for confirmation. The experimental protocols outlined in this guide provide a robust framework for such evaluations, which are critical for the continued development of safer and more effective targeted therapies.

References

A Comparative Guide to the Efficacy of Btk-IN-27 and Other Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the preclinical efficacy of the novel Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-27, with established covalent BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Covalent BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[2][3] Covalent BTK inhibitors are a class of targeted therapies that form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[3] The first-generation inhibitor, ibrutinib, demonstrated significant clinical efficacy but was associated with off-target effects due to its inhibition of other kinases.[4] This led to the development of second-generation covalent inhibitors, such as acalabrutinib and zanubrutinib, with improved selectivity and safety profiles.[5] this compound is a novel, potent BTK inhibitor currently under investigation.

Comparative Efficacy Analysis

The following sections provide a quantitative comparison of this compound with ibrutinib, acalabrutinib, and zanubrutinib, focusing on in vitro potency, cellular activity, and kinase selectivity.

In Vitro Potency and Cellular Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for BTK inhibition and anti-proliferative activity in relevant cell lines.

InhibitorBTK IC50 (nM)Cell LineAnti-proliferative IC50 (nM)
This compound 0.2[6][7]TMD8< 5[6][7]
Ibrutinib 0.5[8][9]BT4749.94
SKBR38.89
Acalabrutinib 5.1--
Zanubrutinib < 1REC-10.9
TMD80.4
OCI-Ly-101.5

TMD8: Activated B-cell like diffuse large B-cell lymphoma cell line. REC-1: Mantle cell lymphoma cell line. OCI-Ly-10: Activated B-cell like diffuse large B-cell lymphoma cell line. BT474 & SKBR3: Breast cancer cell lines.

This compound demonstrates high potency against BTK with an IC50 of 0.2 nM and potent anti-proliferative activity in the TMD8 lymphoma cell line with an IC50 of less than 5 nM.[6][7] Ibrutinib has a reported BTK IC50 of 0.5 nM.[8][9] Acalabrutinib is a selective BTK inhibitor, and while a direct IC50 comparison from the same source is not available, it is a potent inhibitor. Zanubrutinib also shows potent BTK inhibition and strong anti-proliferative effects in various lymphoma cell lines.

Kinase Selectivity

A key differentiator among BTK inhibitors is their kinase selectivity profile. Off-target inhibition of other kinases can lead to adverse effects. The following table presents the selectivity of ibrutinib, acalabrutinib, and zanubrutinib against a panel of kinases. A detailed kinase selectivity profile for this compound is not yet publicly available.

KinaseIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 0.55.1< 1
TEC 2.1> 10002.4
ITK 5.0> 1000> 30
EGFR 9.5> 1000> 30
JAK3 16> 1000> 30
HER2 9.4> 1000> 30

Data compiled from multiple sources for comparative purposes.[5]

Second-generation inhibitors like acalabrutinib and zanubrutinib exhibit significantly higher selectivity for BTK compared to ibrutinib, with much lower activity against other kinases such as TEC, ITK, EGFR, JAK3, and HER2.[5] This improved selectivity is associated with a more favorable safety profile in clinical settings.[5]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk PI3K PI3K Lyn_Syk->PI3K PIP2 PIP2 PIP2->PI3K PIP3 PIP3 BTK BTK PIP3->BTK activates PI3K->PIP3 converts PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKCβ DAG->PKC NF_kB NF-κB Activation Ca_flux->NF_kB PKC->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival

Caption: Simplified BTK signaling pathway in B-cells.

Experimental Workflow for Efficacy Assessment

This diagram outlines a typical workflow for evaluating the efficacy of BTK inhibitors in a preclinical setting.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Proliferation_Assay Cellular Proliferation Assay (e.g., EdU incorporation) Selectivity_Screen Kinase Selectivity Profiling (Kinome Scan) Kinase_Assay->Selectivity_Screen Cell_Culture Cell Line Culture (e.g., TMD8, REC-1) Cell_Culture->Proliferation_Assay Xenograft_Model Xenograft Mouse Model (e.g., CLL model) Proliferation_Assay->Xenograft_Model Treatment BTK Inhibitor Treatment Xenograft_Model->Treatment Efficacy_Endpoint Efficacy Assessment (Tumor volume, Survival) Treatment->Efficacy_Endpoint

Caption: Preclinical workflow for BTK inhibitor evaluation.

Detailed Experimental Protocols

BTK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available assays and is a common method for determining the IC50 of kinase inhibitors.

Objective: To measure the enzymatic activity of BTK in the presence of an inhibitor and determine the inhibitor's potency.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase reaction buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µL of a solution containing the BTK enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (EdU Incorporation)

This protocol describes a method to assess the anti-proliferative effects of BTK inhibitors on cancer cell lines.

Objective: To determine the effect of BTK inhibitors on the proliferation of B-cell lymphoma cell lines.

Principle: 5-ethynyl-2´-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis. The incorporated EdU can be detected using a fluorescent azide through a click chemistry reaction, allowing for the quantification of proliferating cells by flow cytometry.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • Click-iT® Plus EdU Alexa Fluor® 647 Flow Cytometry Assay Kit

  • Flow cytometer

Procedure:

  • Seed the B-cell lymphoma cells in a multi-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

  • Add EdU to the cell culture medium and incubate for a period that allows for incorporation into the DNA of proliferating cells (e.g., 2-4 hours).

  • Harvest the cells and wash them with PBS.

  • Fix and permeabilize the cells according to the kit manufacturer's instructions.

  • Perform the Click-iT® Plus reaction to label the incorporated EdU with the Alexa Fluor® 647 azide.

  • Wash the cells and resuspend them in a suitable buffer for flow cytometry.

  • Analyze the samples on a flow cytometer, gating on the cell population of interest and quantifying the percentage of EdU-positive (proliferating) cells.

  • Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a highly potent inhibitor of BTK with strong anti-proliferative effects in a relevant lymphoma cell line. Its in vitro potency is comparable to or greater than the established covalent BTK inhibitors ibrutinib and zanubrutinib. However, a comprehensive assessment of its efficacy and potential for clinical development requires further investigation into its kinase selectivity profile and in vivo performance. The improved selectivity of second-generation inhibitors like acalabrutinib and zanubrutinib has translated to better safety profiles in patients. Future studies on this compound should focus on elucidating its broader kinase interaction profile to predict potential off-target effects and on evaluating its efficacy and tolerability in preclinical in vivo models of B-cell malignancies.

References

Unveiling the Selectivity of Btk-IN-27: A Comparative Analysis with TEC Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the cross-reactivity of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-27, with other members of the TEC kinase family.

Due to the limited public information available for a compound specifically named "this compound," this guide will utilize data from the well-characterized, first-in-class BTK inhibitor, Ibrutinib , as a representative covalent inhibitor of BTK to illustrate the comparative analysis. The TEC (tyrosine kinase expressed in hepatocellular carcinoma) family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways of various hematopoietic cells. This family includes five members: BTK, TEC, ITK (interleukin-2-inducible T-cell kinase), BMX (bone marrow X kinase), and TXK (tyrosine-protein kinase TXK). Given their structural similarities, particularly within the ATP-binding pocket, assessing the cross-reactivity of BTK inhibitors against other TEC family members is a critical step in drug development.[1]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ibrutinib against the TEC kinase family members. Lower IC50 values indicate higher potency. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions and assay formats.[2]

KinaseIbrutinib IC50 (nM)Reference
BTK 0.5 - 5.1 [3][4][5]
TEC9.7 - 78[2]
ITK10.7 - 218[4]
BMX1.3[3]
TXK4.6[6]

Note: The IC50 values presented are a range compiled from multiple sources to reflect the variability in experimental data.

Signaling Pathway and Inhibitor Interaction

The following diagram illustrates the general signaling pathway involving TEC family kinases and highlights the inhibitory action of this compound (represented by Ibrutinib).

TEC_Kinase_Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_tec_kinases TEC Kinase Family Receptor Receptor BTK BTK Receptor->BTK Activates TEC TEC Receptor->TEC Activates ITK ITK Receptor->ITK Activates BMX BMX Receptor->BMX Activates TXK TXK Receptor->TXK Activates PLCg PLCγ IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response BTK->PLCg TEC->PLCg ITK->PLCg BMX->PLCg TXK->PLCg Btk_IN_27 This compound (Ibrutinib) Btk_IN_27->BTK High Potency Btk_IN_27->TEC Lower Potency Btk_IN_27->ITK Lower Potency Btk_IN_27->BMX Lower Potency Btk_IN_27->TXK Lower Potency

Figure 1: Simplified signaling pathway of the TEC kinase family and the inhibitory action of this compound.

Experimental Methodologies

The determination of kinase inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assay types used in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (e.g., Mobility Shift Assay)

This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.

Objective: To determine the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant TEC family kinases (BTK, TEC, ITK, BMX, TXK)

  • Kinase-specific substrate (e.g., a fluorescently labeled peptide)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., Ibrutinib) at various concentrations

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]

  • Stop solution (containing EDTA to chelate Mg2+ and stop the reaction)

  • Microplate reader capable of detecting the mobility shift of the fluorescent substrate

Procedure:

  • Prepare Reagents: Dilute the purified kinase, substrate, and ATP to their final concentrations in the kinase reaction buffer. Prepare a serial dilution of the test inhibitor.

  • Kinase Reaction: In a microplate, add the kinase and the test inhibitor (or vehicle control) and incubate for a predetermined period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate and ATP mixture to initiate the phosphorylation reaction.

  • Incubate: Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the assay.

  • Stop Reaction: Add the stop solution to terminate the kinase reaction.

  • Read Plate: Analyze the plate on a microplate reader. The assay detects the separation of the phosphorylated product from the non-phosphorylated substrate based on changes in their electrophoretic mobility.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[2]

Cell-Based Kinase Inhibition Assay (e.g., Phosphorylation Assay)

This assay measures the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream target.

Objective: To determine the cellular potency of an inhibitor by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing the target kinase (e.g., a B-cell lymphoma line for BTK)

  • Cell culture medium and supplements

  • Stimulant to activate the signaling pathway (e.g., anti-IgM for B-cell receptor stimulation)

  • Test inhibitor at various concentrations

  • Lysis buffer

  • Primary antibodies specific for the phosphorylated and total forms of the downstream target (e.g., phospho-PLCγ2 and total PLCγ2)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate or fluorescent imaging system)

  • Western blot apparatus or ELISA reader

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere or grow to a suitable density. Pre-treat the cells with various concentrations of the test inhibitor for a specific duration.

  • Cell Stimulation: Add the stimulant to the cells to activate the kinase signaling pathway and incubate for a short period.

  • Cell Lysis: Wash the cells and then lyse them using a suitable lysis buffer to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for downstream analysis.

  • Detection of Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total target proteins. Then, incubate with the appropriate secondary antibodies and visualize the protein bands using a detection reagent.

    • ELISA: Use a sandwich ELISA format where one antibody captures the total target protein and a second, detection antibody is specific for the phosphorylated form.

  • Data Analysis: Quantify the signal for the phosphorylated protein and normalize it to the signal for the total protein. Calculate the percentage of inhibition for each inhibitor concentration compared to the stimulated control without the inhibitor. Determine the IC50 value from the dose-response curve.[1]

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Purified Kinase + Inhibitor b2 Add Substrate + ATP b1->b2 b3 Incubate b2->b3 b4 Stop Reaction b3->b4 b5 Detect Phosphorylation b4->b5 b6 IC50 Determination b5->b6 c1 Cells + Inhibitor c2 Stimulate Pathway c1->c2 c3 Cell Lysis c2->c3 c4 Protein Quantification c3->c4 c5 Detect Phospho-Substrate c4->c5 c6 IC50 Determination c5->c6

Figure 2: General workflow for biochemical and cell-based kinase inhibition assays.

References

Head-to-Head Comparison: Btk-IN-27 and Zanubrutinib in Bruton's Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for B-cell malignancies, inhibitors of Bruton's tyrosine kinase (BTK) have emerged as a cornerstone of treatment. This guide provides a detailed head-to-head comparison of two such inhibitors: Btk-IN-27, a research compound, and zanubrutinib (Brukinsa®), a clinically approved second-generation BTK inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by available experimental data and detailed methodologies.

Introduction to BTK and Its Role in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2] The BCR signaling pathway is essential for the development, proliferation, and survival of B-cells.[3][4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB.[5][6] These transcription factors are crucial for B-cell survival and proliferation. In many B-cell malignancies, the BCR pathway is constitutively active, driving uncontrolled cancer cell growth.[7] Therefore, inhibiting BTK is a highly effective therapeutic strategy to disrupt these oncogenic signals.[2]

Mechanism of Action

Both this compound and zanubrutinib are potent inhibitors of BTK. Zanubrutinib is a second-generation, irreversible BTK inhibitor.[8] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[3][9] This irreversible binding effectively blocks the downstream signaling necessary for the survival and proliferation of malignant B-cells.[3] The precise mechanism of this compound has not been extensively published, but based on its high potency, it is likely a highly specific inhibitor of the BTK enzyme.

Biochemical and Cellular Activity

The potency of BTK inhibitors is a critical determinant of their therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Biochemical and Cellular Activity of this compound and Zanubrutinib

CompoundTargetAssay TypeIC50Cell LineCellular AssayIC50
This compound BTKCell-free0.2 nM[10][11]TMD8Anti-proliferative< 5 nM[10][11]
BTKCell-free0.11 nM[12]---
Zanubrutinib BTKCell-free0.3 nM[13]REC1Anti-proliferative0.9 nM[14]
TMD8Anti-proliferative0.4 nM[14]
OCI-Ly-10Anti-proliferative1.5 nM[14]
SU-DHL-6Anti-proliferative3.8 nM[15]

Data for this compound is limited to the cited sources. Further independent verification and broader characterization are not publicly available.

As shown in Table 1, both this compound and zanubrutinib exhibit potent inhibition of BTK in biochemical assays, with IC50 values in the sub-nanomolar range. In cellular assays, both compounds effectively inhibit the proliferation of B-cell lymphoma cell lines. Zanubrutinib has been more extensively characterized across a panel of cell lines, demonstrating consistent low nanomolar potency.

Kinase Selectivity

A key attribute of second-generation BTK inhibitors like zanubrutinib is their improved selectivity compared to the first-generation inhibitor, ibrutinib. Higher selectivity for BTK over other kinases is associated with a more favorable safety profile, as off-target inhibition can lead to adverse effects.[16]

While a detailed kinase selectivity profile for this compound is not publicly available, zanubrutinib has been extensively profiled against a large panel of kinases. In a study assessing 370 kinases, zanubrutinib demonstrated more than 50% inhibition in only seven kinases other than BTK, whereas ibrutinib inhibited 17 other kinases to the same extent.[17] This highlights the high selectivity of zanubrutinib.

Preclinical and Clinical Development of Zanubrutinib

Zanubrutinib has undergone extensive preclinical and clinical development, leading to its approval for the treatment of various B-cell malignancies.[8][18] Preclinical studies demonstrated its superior bioavailability and more sustained BTK occupancy compared to ibrutinib.[16][19]

In clinical trials, zanubrutinib has shown high overall response rates and durable responses in patients with chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and mantle cell lymphoma (MCL).[20][21] Head-to-head studies have demonstrated that zanubrutinib has a superior progression-free survival and a better safety profile, particularly with regard to cardiac adverse events, when compared to ibrutinib.[22]

Currently, there is no publicly available information regarding the preclinical or clinical development of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments used in the characterization of BTK inhibitors.

In Vitro BTK Kinase Assay (IC50 Determination)

The potency of a BTK inhibitor is determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay.

  • Reaction Setup : The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[10]

  • Inhibitor Addition : The test compound (this compound or zanubrutinib) is serially diluted to various concentrations and added to the reaction wells.

  • Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[10]

  • ADP Detection : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[7]

  • Data Analysis : The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

The effect of BTK inhibitors on the growth of cancer cells is assessed using a cellular proliferation assay.

  • Cell Culture : B-cell lymphoma cell lines (e.g., TMD8, REC1) are cultured in appropriate media and conditions.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment : The cells are treated with serial dilutions of the BTK inhibitor.

  • Incubation : The plates are incubated for a period that allows for cell proliferation (e.g., 72 hours).

  • Viability Assessment : Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells, or by using colorimetric assays like MTT or XTT.

  • Data Analysis : The results are expressed as a percentage of the viability of untreated control cells. The IC50 value is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

Kinase Selectivity Profiling

The specificity of a BTK inhibitor is evaluated by screening it against a large panel of kinases.

  • Assay Platform : Commercially available kinase profiling services (e.g., Eurofins DiscoverX, Promega) are often utilized. These platforms use various assay technologies, such as radiometric assays (e.g., HotSpot™) or binding assays.[11]

  • Inhibitor Screening : The test compound is typically screened at one or two fixed concentrations (e.g., 1 µM) against a panel of hundreds of kinases.

  • Hit Identification : Kinases that show a significant reduction in activity (e.g., >50% inhibition) in the presence of the inhibitor are identified as "hits" or off-targets.

  • IC50 Determination for Off-Targets : For identified off-targets, full dose-response curves are generated to determine the IC50 values, providing a quantitative measure of the inhibitor's potency against those kinases.

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB activation Ca_release->NFkB activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression promotes Antigen Antigen Antigen->BCR binds Zanubrutinib Zanubrutinib/ This compound Zanubrutinib->BTK

Caption: Simplified BTK signaling pathway in B-cells and the point of inhibition.

Experimental Workflow for BTK Inhibitor Characterization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development biochemical_assay Biochemical Assay (IC50 vs BTK) kinase_profiling Kinase Selectivity Profiling biochemical_assay->kinase_profiling cellular_assay Cellular Proliferation Assay (IC50) kinase_profiling->cellular_assay pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) cellular_assay->pk_pd xenograft Xenograft Tumor Models pk_pd->xenograft phase1 Phase I Trials (Safety & Dosage) xenograft->phase1 phase2 Phase II Trials (Efficacy) phase1->phase2 phase3 Phase III Trials (Comparison to Standard of Care) phase2->phase3

Caption: A general experimental workflow for the development of a BTK inhibitor.

Conclusion

This guide provides a comparative overview of this compound and zanubrutinib. Zanubrutinib is a well-characterized, clinically validated, second-generation BTK inhibitor with demonstrated high potency, selectivity, and a favorable safety profile.[8][16][17] In contrast, this compound is a potent research compound with very limited publicly available data. While its reported sub-nanomolar IC50 against BTK is promising, a comprehensive understanding of its selectivity, cellular activity across various B-cell lines, and in vivo efficacy is lacking.[10][11][12]

For researchers and drug development professionals, zanubrutinib serves as a benchmark for a successful second-generation BTK inhibitor. This compound, on the other hand, represents an early-stage compound that would require extensive further characterization to ascertain its potential as a therapeutic agent. Future studies on this compound would need to focus on generating a comprehensive preclinical data package, including a broad kinase selectivity profile and in vivo efficacy and safety data, to enable a more direct and meaningful comparison with clinically advanced inhibitors like zanubrutinib.

References

Confirming On-Target Activity of Btk-IN-27 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed in vivo experimental data specifically for Btk-IN-27 could not be identified. This guide provides a framework for evaluating its on-target activity in vivo by comparing its in vitro potency to established Bruton's tyrosine kinase (BTK) inhibitors and detailing standard experimental protocols used to confirm in vivo efficacy for this class of drugs.

Introduction to this compound

This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. This guide outlines the necessary in vivo studies to confirm the on-target activity of this compound and compares its in vitro potency with approved BTK inhibitors.

In Vitro Potency: this compound in Comparison

A crucial first step in evaluating a new inhibitor is to determine its potency in vitro. This compound has demonstrated high potency in biochemical and cell-based assays. The following table compares the half-maximal inhibitory concentration (IC50) of this compound with the first- and second-generation BTK inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib.

CompoundBTK IC50 (in vitro, cell-free)
This compound 0.11 nM
Ibrutinib0.5 nM[2][3][4]
Acalabrutinib5.1 nM[5]
Zanubrutinib0.3 nM[6]

Confirming In Vivo On-Target Activity: A Methodological Overview

To confirm that this compound engages its target and exerts the expected biological effects in a living organism, a series of in vivo experiments are essential. These studies typically involve measuring target engagement, assessing downstream signaling modulation, and evaluating efficacy in relevant disease models.

Target Engagement: BTK Occupancy Assays

A primary method to confirm on-target activity in vivo is to measure the degree to which the inhibitor binds to BTK in target tissues. This is often referred to as a BTK occupancy assay.

Experimental Protocol: In Vivo BTK Occupancy Assay

  • Animal Model: Utilize appropriate animal models, such as mice or rats.

  • Dosing: Administer this compound orally or via another relevant route at various doses and time points.

  • Tissue Collection: Collect relevant tissues, such as spleen, lymph nodes, or peripheral blood mononuclear cells (PBMCs), at predetermined time points post-dosing.

  • Lysate Preparation: Prepare cell lysates from the collected tissues.

  • Occupancy Measurement: Determine the percentage of BTK bound by the inhibitor. This can be achieved using a probe-based method. A common approach involves using a biotinylated, irreversible BTK probe that binds to the same cysteine residue as many covalent BTK inhibitors. The amount of "free" BTK that can be bound by the probe is then quantified, typically by ELISA or flow cytometry. The percentage of BTK occupancy is calculated as: (1 - (Free BTK in treated sample / Free BTK in vehicle control)) * 100.

Pharmacodynamic (PD) Marker Analysis: Inhibition of BTK Signaling

To demonstrate that target engagement leads to functional inhibition of the BTK signaling pathway, the phosphorylation status of BTK itself (autophosphorylation at Tyr223) and its downstream substrates, such as phospholipase C gamma 2 (PLCγ2), can be measured.

Experimental Protocol: In Vivo Phospho-BTK and Phospho-PLCγ2 Analysis

  • Animal Model and Dosing: As described for the BTK occupancy assay.

  • Tissue Collection and Lysis: Collect and lyse tissues at time points relevant to the expected peak and duration of drug action.

  • Protein Quantification: Determine the total protein concentration in the lysates.

  • Immunoblotting or Flow Cytometry:

    • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-BTK (Tyr223), total BTK, phospho-PLCγ2, and total PLCγ2.

    • Phosphoflow Cytometry: For single-cell analysis from blood or lymphoid tissues, cells can be fixed, permeabilized, and stained with fluorescently labeled antibodies against the same phospho- and total proteins.

  • Data Analysis: Quantify the ratio of phosphorylated protein to total protein to determine the extent of signaling inhibition.

In Vivo Efficacy in Disease Models

The ultimate confirmation of on-target activity is the demonstration of efficacy in a relevant animal model of disease. For BTK inhibitors, these are typically models of B-cell malignancies or autoimmune diseases.

Example Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

  • Induction of Arthritis: Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in complete Freund's adjuvant.

  • Treatment: Once arthritis is established, begin daily oral administration of this compound or a vehicle control. Comparator drugs like Ibrutinib, which has shown efficacy in this model, can be used as a positive control.[3]

  • Efficacy Assessment: Monitor disease progression by:

    • Clinical Scoring: Regularly score paw swelling and inflammation.

    • Histopathology: At the end of the study, examine joint tissues for signs of inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies in the serum.

Example Experimental Protocol: Lymphoma Xenograft Model

  • Cell Implantation: Subcutaneously or intravenously inject human B-cell lymphoma cells (e.g., TMD8 or OCI-LY10) into immunodeficient mice (e.g., NSG or SCID).[6][7]

  • Treatment: Once tumors are established, begin daily oral administration of this compound, vehicle, or a comparator like Acalabrutinib or Zanubrutinib.[6][7]

  • Efficacy Assessment:

    • Tumor Growth: Measure tumor volume regularly with calipers.

    • Survival: Monitor the survival of the animals.

    • Pharmacodynamic Markers: At the end of the study, tumor tissue can be collected to assess BTK occupancy and signaling inhibition as described above.

Visualizing the Pathway and Process

To better understand the mechanism and experimental approach, the following diagrams illustrate the BTK signaling pathway, a general workflow for in vivo confirmation of on-target activity, and the logical framework of BTK inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_flux Ca²⁺ Flux IP3->Ca_flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_flux->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression Antigen Antigen Antigen->BCR Btk_IN_27 This compound Btk_IN_27->BTK Inhibition

Caption: BTK Signaling Pathway and the Point of Inhibition by this compound.

In_Vivo_Workflow cluster_assays On-Target Activity Assays start Start: In Vivo Study dosing Administer this compound to Animal Model start->dosing tissue_collection Collect Blood/ Lymphoid Tissues dosing->tissue_collection efficacy Efficacy in Disease Model dosing->efficacy Therapeutic Time Course occupancy BTK Occupancy (Target Engagement) tissue_collection->occupancy pd_markers Phospho-BTK/PLCγ2 (Pharmacodynamics) tissue_collection->pd_markers analysis Data Analysis and Comparison occupancy->analysis pd_markers->analysis efficacy->analysis conclusion Confirm On-Target Activity analysis->conclusion

Caption: Experimental Workflow for In Vivo Confirmation of On-Target Activity.

Logical_Framework Btk_IN_27 This compound Administration Target_Engagement BTK Occupancy in Target Tissues Btk_IN_27->Target_Engagement Leads to Signaling_Inhibition Inhibition of Downstream BTK Signaling (pBTK, pPLCγ2) Target_Engagement->Signaling_Inhibition Results in Cellular_Effect Decreased B-Cell Proliferation & Survival Signaling_Inhibition->Cellular_Effect Causes Therapeutic_Outcome Amelioration of Disease (e.g., Reduced Tumor Growth, Decreased Arthritis Score) Cellular_Effect->Therapeutic_Outcome Produces

Caption: Logical Relationship of BTK Inhibition to Therapeutic Effect.

References

Comparative Analysis of Btk-IN-27 and Alternative Inhibitors Against the BTK C481S Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Potency and Mechanism

The emergence of the C481S mutation in Bruton's tyrosine kinase (BTK) has presented a significant challenge in the treatment of B-cell malignancies, conferring resistance to first-generation covalent BTK inhibitors like ibrutinib. This has spurred the development of a new class of non-covalent inhibitors capable of targeting this resistant mutant. This guide provides a comparative overview of the potency of Btk-IN-27 and other notable non-covalent inhibitors against the BTK C481S mutant, supported by available experimental data.

Potency Comparison of BTK Inhibitors

The following table summarizes the biochemical potency of this compound and selected non-covalent inhibitors against wild-type (WT) BTK and the clinically relevant C481S mutant. The data highlights the ability of these next-generation inhibitors to maintain potency against the resistant form of the enzyme.

Compound NameTargetPotency (Biochemical IC50/Ki in nM)
This compound BTK (WT)0.2 (IC50)[1]
BTK (C481S)Data not publicly available
Nemtabrutinib (MK-1026) BTK (WT)1.4 (IC50)[2]
BTK (C481S)1.6 (IC50)[2][3]
Fenebrutinib (GDC-0853) BTK (WT)0.91 (Ki)
BTK (C481S)1.6 (Ki)
Pirtobrutinib (LOXO-305) BTK (WT)Nanomolar potency in cell and enzyme assays[4]
BTK (C481S)Nanomolar potency in cell and enzyme assays[4][5]

BTK Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical BTK signaling pathway initiated by B-cell receptor (BCR) activation and the points of intervention for both covalent and non-covalent inhibitors. The C481S mutation, located in the ATP-binding pocket, prevents the irreversible binding of covalent inhibitors, while non-covalent inhibitors utilize different binding modes to maintain their inhibitory activity.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation PIP2 PIP2 LYN_SYK->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 BTK_WT BTK (WT) PIP3->BTK_WT Recruits & Activates BTK_C481S BTK (C481S) BTK_WT->BTK_C481S Mutation PLCg2 PLCγ2 BTK_WT->PLCg2 Phosphorylates (pY223) DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Calcium Ca²⁺ Release IP3->Calcium NFkB NF-κB PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Transcription Calcium->NFkB Covalent_Inhibitor Covalent Inhibitor (e.g., Ibrutinib) Covalent_Inhibitor->BTK_WT Irreversible Inhibition Covalent_Inhibitor->BTK_C481S Ineffective NonCovalent_Inhibitor Non-Covalent Inhibitor (e.g., this compound) NonCovalent_Inhibitor->BTK_WT Reversible Inhibition NonCovalent_Inhibitor->BTK_C481S Reversible Inhibition

BTK signaling and inhibitor mechanisms.

Experimental Protocols

Biochemical BTK Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the in vitro potency of inhibitors against purified BTK enzyme.

1. Reagents and Materials:

  • Purified recombinant human BTK (wild-type or C481S mutant)

  • BTK Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)

  • ATP solution

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

2. Procedure:

  • Prepare the kinase reaction buffer.

  • In a 384-well plate, add 1 µl of the test inhibitor at various concentrations or DMSO as a vehicle control.

  • Add 2 µl of diluted BTK enzyme to each well.

  • Add 2 µl of the substrate/ATP mix to initiate the reaction. The final concentrations of ATP and substrate should be at or near their Km values for BTK.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cell-Based BTK Autophosphorylation Assay (Flow Cytometry)

This protocol describes a method to assess the inhibitory activity of compounds on BTK signaling within a cellular context.

1. Reagents and Materials:

  • B-cell lymphoma cell line (e.g., TMD8) or primary B-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-IgM antibody (for BCR stimulation)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • Fixation buffer (e.g., BD Cytofix™)

  • Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

  • PE-conjugated anti-BTK (pY223) antibody

  • Flow cytometer

2. Procedure:

  • Culture cells to the desired density.

  • Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours at 37°C.

  • Stimulate the B-cell receptor by adding anti-IgM antibody and incubate for a short period (e.g., 2-15 minutes) at 37°C. An unstimulated control should also be included.

  • Immediately fix the cells by adding pre-warmed fixation buffer and incubate for 10 minutes at 37°C.

  • Permeabilize the cells by adding cold permeabilization buffer and incubate on ice for 30 minutes.

  • Wash the cells with staining buffer (e.g., PBS with 1% BSA).

  • Stain the cells with the PE-conjugated anti-BTK (pY223) antibody for 30-60 minutes at room temperature, protected from light.

  • Wash the cells and resuspend in staining buffer.

  • Analyze the samples on a flow cytometer, measuring the median fluorescence intensity (MFI) of the PE signal.

  • Calculate the percent inhibition of BTK autophosphorylation for each inhibitor concentration relative to the stimulated DMSO control and determine the cellular IC50 value.

References

Benchmarking Btk-IN-27: A Comparative Guide to Next-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized treatment paradigms, with next-generation compounds continuously raising the bar for efficacy and safety. This guide provides an objective comparison of Btk-IN-27 against leading next-generation BTK inhibitors, including the covalent inhibitors ibrutinib, acalabrutinib, and zanubrutinib, and the non-covalent (reversible) inhibitor pirtobrutinib. The comparative analysis is supported by experimental data and detailed methodologies to aid researchers in their evaluation of these promising therapeutic agents.

Executive Summary

This compound is a highly potent BTK inhibitor with a reported IC50 of 0.2 nM.[1] This positions it among the most potent inhibitors developed to date. The landscape of BTK inhibitors has evolved from the first-generation ibrutinib, which demonstrated significant efficacy but also off-target effects, to more selective second-generation covalent inhibitors and now, non-covalent inhibitors that can overcome certain resistance mutations.[2][3][4] This guide will delve into the comparative potency, selectivity, and potential advantages of this compound in the context of these advancements.

Data Presentation

Table 1: Biochemical Potency of BTK Inhibitors
InhibitorTypeTargetIC50 (nM)
This compound Covalent (presumed)BTK0.2[1]
IbrutinibCovalentBTK0.5 - 9.1[5][6][7]
AcalabrutinibCovalentBTK3 - 5.3[6][8]
ZanubrutinibCovalentBTK<1 - 6.4[6][8]
PirtobrutinibNon-covalentBTK0.46 - 2.5

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Selectivity Profile of BTK Inhibitors (Kinome Scan)

While a head-to-head kinome scan including this compound is not publicly available, this table presents a typical comparison of the selectivity of well-characterized next-generation inhibitors against a panel of kinases. A lower number of off-target hits indicates higher selectivity.

InhibitorOff-Target Kinases Inhibited >65% at 1 µM (Excluding BTK)Key Off-Targets
IbrutinibHigh (e.g., TEC, EGFR, ITK, JAK3)[9]TEC, EGFR, ITK, SRC family kinases
AcalabrutinibLow[10]Minimal off-target activity[10]
ZanubrutinibModerateTEC, some SRC family kinases
PirtobrutinibVery LowHighly selective for BTK[11]

Experimental Protocols

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of an inhibitor against BTK.

Materials:

  • BTK enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test Inhibitor (e.g., this compound)

  • Kinase Buffer

  • EDTA solution

  • 384-well plate

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing BTK enzyme and Eu-anti-GST antibody in kinase buffer.[12]

  • Assay Plate Preparation: Add the diluted test inhibitor to the wells of the 384-well plate.

  • Reaction Initiation: Add the kinase/antibody mixture to the wells, followed by the addition of the kinase tracer.[12]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[12]

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Kinome Profiling (KINOMEscan™)

This method is used to assess the selectivity of a kinase inhibitor by screening it against a large panel of kinases.

Principle: The assay is based on a competition binding assay where a test compound is incubated with a DNA-tagged kinase and a ligand-immobilized solid support. The amount of kinase bound to the solid support is quantified using qPCR.[13]

Procedure:

  • Compound Preparation: The test inhibitor is prepared at a specified concentration (e.g., 1 µM).

  • Binding Assay: The inhibitor is incubated with a panel of over 480 human kinases, each tagged with a unique DNA identifier, and an immobilized, active-site directed ligand.[4]

  • Quantification: After incubation, the amount of each kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using qPCR.

  • Data Analysis: The results are expressed as a percentage of the control (DMSO). A lower percentage indicates a stronger interaction between the inhibitor and the kinase. Hits are typically defined as kinases where the inhibitor displaces more than a certain threshold (e.g., 65%) of the control ligand.[1]

Mandatory Visualization

Caption: Simplified BTK signaling pathway in B-cells.

Caption: Experimental workflow for BTK inhibitor benchmarking.

BTK_Inhibitor_Evolution cluster_covalent Covalent Inhibitors (Irreversible) cluster_noncovalent Non-Covalent Inhibitors (Reversible) First_Gen 1st Generation (e.g., Ibrutinib) - High Efficacy - Off-target effects Second_Gen 2nd Generation (e.g., Acalabrutinib, Zanubrutinib) - Improved Selectivity - Reduced Off-target effects First_Gen->Second_Gen Improved Selectivity Third_Gen Next Generation (e.g., Pirtobrutinib) - Overcomes C481S resistance - High Selectivity Second_Gen->Third_Gen Overcoming Resistance Btk_IN_27 This compound - High Potency Second_Gen->Btk_IN_27 Third_Gen->Btk_IN_27

Caption: Evolution of BTK inhibitors.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Btk-IN-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Potent Bruton's Tyrosine Kinase Inhibitor, Btk-IN-27.

This document provides crucial safety protocols and logistical plans for the laboratory use of this compound, a potent inhibitor of Bruton's tyrosine kinase (BTK). Due to the high potency of this compound, strict adherence to the outlined procedures is paramount to ensure personnel safety and prevent environmental contamination.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available as the product is currently listed as discontinued by its supplier. The following recommendations are based on safety data for structurally similar BTK inhibitors and general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). It is imperative to conduct a thorough risk assessment for your specific laboratory conditions before handling this compound.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₃₁H₃₅N₇O₂
Molecular Weight 537.66 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to minimize exposure risk. The following table outlines the required PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (in a certified chemical fume hood or ventilated balance enclosure) - Double nitrile gloves- Disposable lab coat or gown- Safety goggles- Face shield- Respiratory protection (e.g., N95 or higher-rated respirator)
Solution Preparation and Handling - Double nitrile gloves- Disposable lab coat or gown- Safety goggles
Spill Cleanup - Double nitrile gloves- Disposable, fluid-resistant gown- Safety goggles- Face shield- Respiratory protection (e.g., P100 respirator)- Shoe covers
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses with side shields

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step operational plan is critical for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) during unpacking.

  • Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.

2. Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Use dedicated spatulas and weighing boats.

  • Tare the balance with the weighing vessel before adding the compound to minimize handling time.

  • Work on a disposable absorbent bench liner to contain any potential spills.

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the solid compound slowly to avoid splashing.

  • Ensure the container is securely capped and mix gently until the solid is fully dissolved.

4. Experimental Use:

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • When performing experiments, ensure adequate ventilation.

  • Avoid skin contact and aerosol generation.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Don the appropriate spill cleanup PPE.

  • For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then carefully wipe up.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or commercial spill pillows).

  • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

1. Waste Segregation:

  • All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:

    • Empty original containers.

    • Contaminated PPE (gloves, disposable lab coats).

    • Used weighing boats, pipette tips, and other disposable labware.

    • Spill cleanup materials.

    • Unused or expired compound and solutions.

2. Waste Collection and Labeling:

  • Collect all hazardous waste in designated, leak-proof, and sealed containers.

  • Clearly label the waste containers with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Potent Kinase Inhibitor," "Toxic").

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Visual Guidance: Diagrams

To further aid in understanding the critical procedures and biological context, the following diagrams are provided.

G cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management recv Receive Package insp Inspect for Damage recv->insp unpk Unpack with PPE insp->unpk stor Store Securely unpk->stor seg Segregate Waste unpk->seg weigh Weigh Solid stor->weigh solv Prepare Solution weigh->solv weigh->seg expr Experimental Use solv->expr expr->seg coll Collect & Label seg->coll disp Dispose via EHS coll->disp

Caption: Experimental workflow for the safe handling of this compound.

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (Btk) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Btk_IN_27 This compound Btk_IN_27->BTK Inhibits IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation, Survival & Differentiation NFkB->Proliferation

Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.